Tak-778
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(6R,8S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-8-methyl-9-oxo-5,6-dihydrothiepino[4,5-f][1,3]benzodioxole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NO7PS/c1-4-31-33(28,32-5-2)13-16-6-8-18(9-7-16)25-24(27)22-11-17-10-20-21(30-14-29-20)12-19(17)23(26)15(3)34-22/h6-10,12,15,22H,4-5,11,13-14H2,1-3H3,(H,25,27)/t15-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXACSCNLLDFZHE-OYHNWAKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C2CC3=CC4=C(C=C3C(=O)C(S2)C)OCO4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@H]2CC3=CC4=C(C=C3C(=O)[C@@H](S2)C)OCO4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NO7PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180185-61-9 | |
| Record name | TAK-778 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180185619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-778 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJF24P5QDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of TAK-779 (TAK-778)
Note on Nomenclature: The compound TAK-779 is a well-characterized, small-molecule antagonist of the CCR5 receptor. While the query specified "TAK-778," the substantial body of scientific literature points to TAK-779 for this mechanism of action. It is presumed that this compound is an alternative or erroneous identifier for TAK-779. This guide focuses on the extensive data available for TAK-779.
Executive Summary
TAK-779 is a pioneering non-peptide, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Its primary mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, which allosterically inhibits the binding of natural chemokine ligands and, critically, prevents the entry of R5-tropic strains of Human Immunodeficiency Virus, Type 1 (HIV-1) into host cells.[3] TAK-779 was identified through high-throughput screening and represents a significant milestone in the development of entry inhibitors for HIV-1 therapy.[2] Although its development was discontinued, its mechanism remains a key model for CCR5 antagonists.
Core Mechanism of Action: CCR5 Antagonism
TAK-779 functions as a potent and selective antagonist of the CCR5 receptor.[1] Unlike natural ligands, it does not elicit a biological response upon binding. Instead, its action is characterized by two primary inhibitory functions:
-
Inhibition of Chemokine Signaling: TAK-779 blocks the binding of endogenous CCR5 ligands, including RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β (MIP-1β/CCL4). This prevents the downstream intracellular signaling cascades typically initiated by these chemokines, such as G-protein activation and calcium mobilization.
-
Inhibition of R5 HIV-1 Entry: The CCR5 receptor serves as a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. The viral envelope protein, gp120, first binds to the host cell's CD4 receptor, inducing a conformational change that exposes a binding site for CCR5. The subsequent gp120-CCR5 interaction facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. TAK-779 physically occupies a binding pocket within the transmembrane domains of CCR5, inducing a conformational change in the receptor. This allosterically prevents the interaction with gp120, thereby blocking membrane fusion and viral entry. This activity is specific to R5-tropic HIV-1, as the compound shows no effect on X4-tropic strains that use the CXCR4 co-receptor.
Signaling Pathway and Inhibition Model
The following diagram illustrates the role of CCR5 in both natural signaling and HIV-1 entry, and the inhibitory mechanism of TAK-779.
Quantitative Data Summary
The potency and selectivity of TAK-779 have been quantified across various in vitro assays. The data below is compiled from key preclinical studies.
| Parameter | Assay Description | Value | Reference |
| IC₅₀ | Inhibition of [¹²⁵I]-RANTES binding to CHO/CCR5 cells | 1.4 nM | |
| IC₅₀ | Inhibition of MIP-1α and MIP-1β binding to CCR5 | 1.0 nM | |
| Kᵢ | Competitive binding experiments | 1.1 nM | |
| EC₅₀ | Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells | 1.2 nM | |
| EC₉₀ | Inhibition of R5 HIV-1 (Ba-L strain) replication in MAGI-CCR5 cells | 5.7 nM | |
| IC₅₀ | Inhibition of R5 HIV-1 (JR-FL strain) Env-mediated membrane fusion | 0.87 ± 0.11 nM | |
| IC₅₀ | Inhibition of R5 HIV-1 (JR-FL strain) replication in MAGI-CCR5 cells | 1.4 ± 0.1 nM | |
| CC₅₀ | 50% cytotoxic concentration for MAGI-CCR5 cells | 51 µM |
Key Experimental Protocols
The quantitative data for TAK-779 were generated using established in vitro assays. The methodologies for these core experiments are detailed below.
Protocol: Radioligand Binding Assay
-
Objective: To determine the concentration of TAK-779 required to inhibit 50% (IC₅₀) of the binding of a radiolabeled chemokine to the CCR5 receptor.
-
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).
-
Radioligand: [¹²⁵I]-RANTES.
-
TAK-779 at various concentrations.
-
Binding buffer and filtration apparatus.
-
-
Methodology:
-
Incubation: CHO/CCR5 cell membranes are incubated in a binding buffer with a fixed concentration of [¹²⁵I]-RANTES and serial dilutions of TAK-779.
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation: The reaction mixture is passed through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Analysis: The percentage of specific binding is calculated for each concentration of TAK-779 relative to a control (no inhibitor). The IC₅₀ value is determined by non-linear regression analysis of the resulting dose-response curve.
-
Protocol: HIV-1 Replication Assay (MAGI-CCR5)
-
Objective: To measure the efficacy of TAK-779 in preventing R5 HIV-1 infection and replication in a cell-based model.
-
Materials:
-
MAGI-CCR5 cells: HeLa cells engineered to express CD4 and CCR5, and containing an integrated HIV-1 LTR-driven β-galactosidase reporter gene.
-
R5-tropic HIV-1 strain (e.g., Ba-L or JR-FL).
-
TAK-779 at various concentrations.
-
Cell culture reagents and a substrate for β-galactosidase (e.g., X-gal or a chemiluminescent substrate).
-
-
Methodology:
-
Cell Plating: MAGI-CCR5 cells are seeded in multi-well plates and cultured overnight.
-
Treatment & Infection: Cells are pre-treated with serial dilutions of TAK-779 before being infected with a standardized amount of R5 HIV-1.
-
Incubation: The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry, integration, and expression of the β-galactosidase gene.
-
Staining/Lysis: Cells are fixed and stained with X-gal, which turns blue in the presence of β-galactosidase. Alternatively, cells are lysed and a chemiluminescent substrate is added.
-
Quantification: The number of blue-stained cells (foci of infection) is counted under a microscope, or luminescence is measured with a luminometer.
-
Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus control (no drug). The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the HIV-1 Replication Assay.
References
- 1. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
TAK-778: A Technical Guide to a Pro-Chondrogenic Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-778 is a novel synthetic 3-benzothiepin derivative identified as a potent promoter of chondrogenesis, the process of cartilage formation. This technical guide provides a comprehensive overview of the chemical structure and biological properties of this compound. It includes a summary of its physicochemical characteristics, a detailed description of its mechanism of action, and representative protocols for in vitro and in vivo experimental evaluation. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for articular cartilage repair.
Chemical Structure and Properties
This compound is systematically named Diethyl 4-((6R,8S)-8-methyl-9-oxo-5,6,8,9-tetrahydrothiepino(4',5':4,5)benzo(1,2-d)(1,3)dioxole-6-carboxamido)benzylphosphonate.[1] Its structure combines a complex benzothiepin core with a benzylphosphonate moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₈NO₇PS | [1][2][3] |
| Molecular Weight | 505.52 g/mol | [1] |
| CAS Number | 180185-61-9 | |
| SMILES | CCOP(=O)(Cc1ccc(cc1)NC(=O)[C@H]2Cc3cc4c(cc3C(=O)--INVALID-LINK--S2)OCO4)OCC | |
| InChIKey | WXACSCNLLDFZHE-OYHNWAKOSA-N | |
| Appearance | Data Not Available | |
| Melting Point | Data Not Available | |
| Boiling Point | Data Not Available | |
| Solubility | Data Not Available |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis would likely involve a multi-step process to construct the complex heterocyclic benzothiepin core, followed by an amidation reaction to couple it with the diethyl benzylphosphonate side chain.
Biological Activity and Mechanism of Action
This compound has been shown to promote the differentiation of chondroprogenitor cells and accelerate the repair of articular cartilage defects.
In Vitro Effects
In studies using the mouse chondroprogenitor-like cell line ATDC5, this compound stimulates the formation of cartilaginous nodules. This process is associated with the upregulation of gene expression for Transforming Growth Factor-beta 2 (TGF-β2). Notably, the expression of Bone Morphogenetic Protein-4 (BMP-4) and Insulin-like Growth Factor-I (IGF-I) were not significantly affected, suggesting a specific signaling pathway is targeted.
Signaling Pathway
The mechanism of action of this compound converges on the stimulation of the TGF-β signaling pathway, a critical regulator of chondrogenesis. By increasing the expression of TGF-β2, this compound initiates a cascade that leads to the differentiation of mesenchymal stem cells into chondrocytes and the subsequent production of extracellular matrix components, such as collagen and proteoglycans, which are essential for cartilage formation.
Caption: Signaling pathway of this compound in promoting chondrogenesis.
Experimental Protocols
The following are representative protocols for evaluating the pro-chondrogenic effects of this compound, based on established methodologies in the field.
In Vitro Chondrogenesis Assay using ATDC5 Cells
This protocol describes the induction of chondrogenesis in the ATDC5 cell line and its assessment.
1. Cell Culture and Differentiation:
-
Culture ATDC5 cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 5% Fetal Bovine Serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
To induce differentiation, culture the cells in the presence of 10 µg/mL insulin and 50 µg/mL ascorbic acid.
-
Treat cells with varying concentrations of this compound (experimental group) or vehicle (control group) for a period of up to 21 days.
2. Assessment of Chondrogenesis:
-
Alcian Blue Staining: At desired time points, fix the cell cultures with 4% paraformaldehyde. Stain with Alcian blue (pH 1.0) to visualize the accumulation of sulfated proteoglycans, a marker of cartilage matrix.
-
Quantitative Analysis: For a quantitative measure, extract the Alcian blue stain from the cells using 6 M guanidine HCl and measure the absorbance at approximately 650 nm.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of chondrogenic marker genes such as Col2a1 (Collagen Type II), Acan (Aggrecan), and Sox9, as well as TGF-β2.
Caption: Experimental workflow for in vitro chondrogenesis assay.
In Vivo Articular Cartilage Repair Model (Rabbit)
This protocol outlines a general procedure for evaluating the efficacy of this compound in an in vivo model of cartilage injury.
1. Creation of Articular Cartilage Defect:
-
Use mature rabbits (e.g., Japanese White rabbits) as the animal model.
-
Anesthetize the animals and, under sterile conditions, create a full-thickness chondral defect (e.g., 3-5 mm in diameter) in the patellar groove of the femur, exposing the subchondral bone.
2. Administration of this compound:
-
Prepare sustained-release microcapsules containing this compound. While the exact formulation for this compound is not detailed in the literature, a common method involves a water-in-oil/in-water (W/O/W) emulsion and solvent evaporation technique using a biodegradable polymer like PLGA.
-
Administer a single injection of the this compound-containing microcapsules directly into the defect site. The control group would receive microcapsules without this compound.
3. Evaluation of Cartilage Repair:
-
At specified time points (e.g., 4, 8, and 12 weeks), euthanize the animals and harvest the knee joints.
-
Macroscopic Evaluation: Assess the gross appearance of the repair tissue, looking at the degree of defect filling, color, and surface smoothness.
-
Histological Analysis: Fix the tissue, decalcify, and embed in paraffin. Section the tissue and stain with Safranin O-Fast Green to assess proteoglycan content and overall cartilage morphology. Use a histological scoring system (e.g., the International Cartilage Repair Society [ICRS] score) to quantify the quality of the repaired tissue.
Caption: Experimental workflow for in vivo cartilage repair model.
Conclusion
This compound is a promising small molecule that promotes chondrogenesis through the upregulation of TGF-β2. Its ability to stimulate cartilage formation in vitro and enhance cartilage repair in vivo makes it a valuable candidate for further investigation in the context of osteoarthritis and other cartilage-related disorders. This guide provides the foundational information required for researchers to undertake such studies. Further work is needed to elucidate its detailed physicochemical properties, optimize its synthesis, and fully characterize its pharmacokinetic and toxicological profiles.
References
In Vitro Activity of TAK-778: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of TAK-778, a small molecule compound that has been investigated for two distinct biological activities: as a potent antagonist of the C-C chemokine receptor 5 (CCR5) with anti-HIV-1 properties, and as a novel 3-benzothiepin derivative that promotes chondrogenesis. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.
Core Focus: CCR5 Antagonism and Anti-HIV-1 Activity
The most extensively documented in vitro activity of compounds associated with the "this compound" designation is the antagonism of the CCR5 receptor, a critical co-receptor for macrophage-tropic (R5) strains of HIV-1. It is important to note that the scientific literature predominantly refers to a closely related and more potent successor compound, TAK-779 , when detailing this anti-HIV-1 activity. For the purpose of this guide, and reflecting the available data, the information presented will focus on the in vitro profile of this well-characterized CCR5 antagonist.
Quantitative In Vitro Activity
The following tables summarize the quantitative data for the in vitro activity of the CCR5 antagonist TAK-779 against HIV-1 and its interaction with chemokine receptors.
Table 1: Anti-HIV-1 Activity of TAK-779
| Assay Type | Cell Line | HIV-1 Strain | Metric | Value (nM) | Citation |
| Viral Replication | MAGI-CCR5 | Ba-L (R5) | EC₅₀ | 1.2 | [1] |
| Viral Replication | MAGI-CCR5 | Ba-L (R5) | EC₉₀ | 5.7 | [1] |
| Viral Replication | Peripheral Blood Mononuclear Cells (PBMCs) | Clinical Isolates (R5) | EC₅₀ | 1.6 - 3.7 | [1] |
| Viral Replication | MAGI-CCR5 | JR-FL (R5) | IC₅₀ | 1.4 | [2] |
| Membrane Fusion | - | JR-FL Env-mediated | IC₅₀ | 0.87 | [2] |
| Viral Replication | MAGI-CCR5 | IIIB (X4) | Activity | Inactive up to 20 µM |
Table 2: CCR5 and Chemokine Receptor Binding and Signaling
| Assay Type | Cell Line | Ligand | Metric | Value (nM) | Citation |
| Ligand Binding | CHO/CCR5 | [¹²⁵I]-RANTES | IC₅₀ | 1.4 | |
| Ligand Binding | CHO/CCR5 | - | Kᵢ | 1.1 | |
| Ligand Binding | CCR5-expressing cells | RANTES | - | Inhibitory | |
| Ca²⁺ Signaling | CCR5-expressing CHO cells | RANTES | - | Blocked at nM concentrations | |
| Receptor Specificity | - | - | CCR2b Antagonism | To a lesser extent | |
| Receptor Specificity | - | - | CCR1, CCR3, CCR4 | No effect |
Table 3: Cytotoxicity
| Cell Line | Metric | Value (µM) | Citation |
| MAGI-CCR5 | CC₅₀ | 51 |
Experimental Protocols
1. Anti-HIV-1 Replication Assay (MAGI-CCR5 cells)
-
Cell Line: MAGI-CCR5 cells, which express endogenous CXCR4 and have been engineered to express CCR5 and an HIV-1 LTR-driven β-galactosidase reporter gene.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
Varying concentrations of TAK-779 are added to the wells.
-
A standardized amount of R5 HIV-1 (e.g., Ba-L or JR-FL strain) is added to infect the cells. For comparative purposes, X4 HIV-1 strains (e.g., IIIB) are used.
-
After a defined incubation period (e.g., 48 hours), the cells are lysed.
-
The activity of β-galactosidase is measured using a colorimetric substrate (e.g., CPRG) or a chemiluminescent substrate.
-
The 50% and 90% effective concentrations (EC₅₀ and EC₉₀) are calculated by comparing the reporter gene activity in treated versus untreated infected cells.
-
-
Cytotoxicity Measurement: The 50% cytotoxic concentration (CC₅₀) is determined in parallel by assessing the viability of uninfected MAGI-CCR5 cells treated with TAK-779, often using an MTT or similar metabolic assay.
2. Radioligand Binding Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).
-
Methodology:
-
Cell membranes from CHO/CCR5 cells are prepared.
-
A constant concentration of a radiolabeled CCR5 ligand, such as [¹²⁵I]-RANTES, is incubated with the cell membranes.
-
Increasing concentrations of unlabeled TAK-779 are added to compete for binding to the CCR5 receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The 50% inhibitory concentration (IC₅₀) is determined as the concentration of TAK-779 that displaces 50% of the specific binding of the radioligand.
-
The equilibrium dissociation constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
3. Calcium Mobilization Assay
-
Cell Line: CCR5-expressing CHO cells.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with various concentrations of TAK-779.
-
A CCR5 agonist, such as RANTES, is added to stimulate the cells.
-
The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.
-
The ability of TAK-779 to block the RANTES-induced calcium flux indicates its antagonistic activity.
-
Signaling Pathways and Experimental Workflows
References
- 1. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Effects of TAK-778 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-778 is a synthetic 3-benzothiepin derivative that has demonstrated significant potential in promoting bone and cartilage formation. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, with a focus on its mechanisms of action in osteoblasts and chondrocytes. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Core Cellular Effects of this compound
This compound primarily exerts its effects on mesenchymal stem cells and their progeny, driving differentiation towards osteoblastic and chondrogenic lineages. The following sections detail the specific cellular responses to this compound treatment in these two key cell types.
Osteogenic Effects of this compound
This compound has been shown to potently induce osteogenesis both in vitro and in vivo. The compound enhances the differentiation of bone marrow stromal cells into mature osteoblasts, leading to increased bone formation.
Quantitative Data on Osteogenic Effects
The following tables summarize the key quantitative findings from studies investigating the osteogenic effects of this compound.
Table 1: Effect of this compound on Human Bone Marrow Cell Differentiation [1]
| Parameter | Concentration of this compound | 7 days | 14 days | 21 days |
| Cell Number (relative to control) | 10⁻⁷ M | ↓ | ↓ | ↓ |
| 10⁻⁶ M | ↓↓ | ↓↓ | ↓↓ | |
| 10⁻⁵ M | ↓↓↓ | ↓↓↓ | ↓↓↓ | |
| Total Protein Content (relative to control) | 10⁻⁷ M | ↑ | ↑ | ↑ |
| 10⁻⁶ M | ↑↑ | ↑↑ | ↑↑ | |
| 10⁻⁵ M | ↑↑↑ | ↑↑↑ | ↑↑↑ | |
| Alkaline Phosphatase (ALP) Activity (relative to control) | 10⁻⁷ M | ↑ | ↑ | ↑ |
| 10⁻⁶ M | ↑↑ | ↑↑ | ↑↑ | |
| 10⁻⁵ M | ↑↑↑ | ↑↑↑ | ↑↑↑ | |
| Bone-like Nodule Formation (relative to control) | 10⁻⁷ M | N/A | N/A | ↑ |
| 10⁻⁶ M | N/A | N/A | ↑↑ | |
| 10⁻⁵ M | N/A | N/A | ↑↑↑ |
Arrow direction indicates an increase (↑) or decrease (↓) relative to the vehicle-treated control. The number of arrows indicates the magnitude of the effect in a dose-dependent manner.
Table 2: Effect of this compound on Rat Bone Marrow Stromal Cell Differentiation [2]
| Parameter | Concentration of this compound | Effect |
| Bone-like Nodule Formation | ≥ 10⁻⁶ M | Potent promotion |
| Alkaline Phosphatase (ALP) Activity | ≥ 10⁻⁶ M | Increase |
| Soluble Collagen Release | ≥ 10⁻⁶ M | Increase |
| Osteocalcin Secretion | ≥ 10⁻⁶ M | Increase |
| Transforming Growth Factor-beta (TGF-β) Secretion | ≥ 10⁻⁶ M | Stimulation |
| Insulin-like Growth Factor-I (IGF-I) Secretion | ≥ 10⁻⁶ M | Stimulation |
Signaling Pathways in Osteogenesis
The primary mechanism of action for this compound in promoting osteogenesis is through the estrogen receptor (ER) signaling pathway, specifically via Estrogen Receptor Alpha (ERα).
Experimental Protocols for Osteogenesis Assays
Detailed Methodologies:
-
Cell Culture: Human bone marrow cells are cultured in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS), 50 µg/mL ascorbic acid, 7 mM β-glycerophosphate, and 10⁻⁸ M dexamethasone. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Treatment: this compound is dissolved in a suitable vehicle (e.g., DMSO) and added to the culture medium at final concentrations of 10⁻⁷ M, 10⁻⁶ M, and 10⁻⁵ M. A vehicle-only control is run in parallel.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After the desired incubation period, cell layers are washed with phosphate-buffered saline (PBS).
-
Cells are lysed using a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100).
-
The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) solution at 37°C.
-
The reaction is stopped, and the absorbance is measured at 405 nm. ALP activity is normalized to the total protein content.[3][4][5]
-
-
Alizarin Red S Staining for Mineralization:
-
At day 21, the cell layer is washed with PBS and fixed with 10% neutral buffered formalin.
-
After washing with deionized water, the cells are stained with a 2% Alizarin Red S solution (pH 4.2) for 5-10 minutes at room temperature.
-
Excess stain is removed by washing with deionized water.
-
The stained mineralized nodules are visualized and can be quantified by extracting the dye and measuring its absorbance.
-
Chondrogenic Effects of this compound
This compound has also been reported to promote chondrogenesis, the process of cartilage formation. This effect has been observed in mouse chondroprogenitor-like ATDC5 cells.
Quantitative Data on Chondrogenic Effects
Published quantitative data on the specific effects of this compound on chondrocyte differentiation markers is limited. However, one key finding is the upregulation of a critical growth factor.
Table 3: Effect of this compound on Gene Expression in ATDC5 Cells
| Gene | Effect of this compound Treatment |
| Transforming Growth Factor-beta2 (TGF-β2) | Upregulation |
| Bone Morphogenetic Protein-4 (BMP-4) | No significant change |
| Insulin-like Growth Factor-I (IGF-I) | No significant change |
Signaling Pathways in Chondrogenesis
The upregulation of TGF-β2 suggests that this compound may initiate chondrogenesis by modulating the TGF-β signaling pathway, a key regulator of chondrocyte differentiation. This pathway typically involves the transcription factor SOX9, which is a master regulator of chondrogenesis and is responsible for the expression of key cartilage matrix proteins like aggrecan and collagen type II.
Experimental Protocols for Chondrogenesis Assays
Detailed Methodologies:
-
Micromass Pellet Culture: Mesenchymal stem cells are resuspended in a defined chondrogenic medium and centrifuged to form a pellet at the bottom of a polypropylene tube. This high-density culture environment is crucial for chondrogenic differentiation.
-
Chondrogenic Medium: A common basal medium for chondrogenesis is DMEM/F-12 supplemented with dexamethasone, ascorbic acid, L-proline, and a member of the TGF-β superfamily, typically TGF-β3. This compound would be added to this medium to assess its effects.
-
Alcian Blue Staining: This stain is used to visualize the accumulation of sulfated glycosaminoglycans, a hallmark of cartilage matrix. Fixed pellets are sectioned and stained with an acidic Alcian blue solution.
-
Gene Expression Analysis: Total RNA is extracted from the cell pellets, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of key chondrogenic marker genes, including SOX9, ACAN (aggrecan), and COL2A1 (collagen type II).
Summary and Conclusion
This compound is a promising small molecule that demonstrates potent pro-osteogenic and pro-chondrogenic activities. Its primary mechanism in osteoblasts involves the activation of the estrogen receptor alpha signaling pathway, leading to enhanced differentiation and bone matrix formation. In chondrocytes, this compound appears to act, at least in part, by upregulating TGF-β2, a key signaling molecule in chondrogenesis.
The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the cellular effects of this compound. Future research should focus on elucidating the complete downstream signaling cascades in both osteoblasts and chondrocytes and on further quantifying its chondrogenic potential. Such studies will be crucial for the potential development of this compound as a therapeutic agent for bone and cartilage repair.
References
- 1. This compound enhances osteoblast differentiation of human bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of osteogenesis in vitro and in vivo by a novel osteoblast differentiation promoting compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drmillett.com [drmillett.com]
- 4. mdpi.com [mdpi.com]
- 5. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
TAK-778 (BJT-778): A Technical Guide to its Modulation of Virological and Immunological Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAK-778 (also known as BJT-778 or Brelovitug) is a potent, fully human IgG1 monoclonal antibody targeting the hepatitis B surface antigen (HBsAg).[1][2] Developed by Bluejay Therapeutics, it is under investigation for the treatment of chronic hepatitis B (CHB) and chronic hepatitis D (CHD).[1][3] this compound exhibits a dual mechanism of action, directly neutralizing viral particles and modulating the host immune response to promote viral clearance. This document provides a comprehensive technical overview of this compound's mechanism, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the modulated pathways.
Modulation of the Viral Life Cycle and Immune Signaling Pathways
This compound's therapeutic effect stems from its ability to intervene at two critical stages of hepatitis B and D infection: the extracellular viral lifecycle and the host's immune recognition and response.
Direct Viral Neutralization and Clearance
This compound binds with high affinity to a conformational epitope on HBsAg, which is present on both infectious virions (Dane particles) of Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV), as well as on subviral particles.[4] This binding has two primary consequences:
-
Inhibition of Viral Entry: By binding to HBsAg, this compound sterically hinders the interaction of the virus with host cell receptors, effectively neutralizing its ability to infect hepatocytes.
-
Clearance of Viral Particles: The formation of this compound-HBsAg immune complexes facilitates the clearance of both virions and subviral particles from circulation.
This direct antiviral activity leads to a rapid reduction in viral load, a key therapeutic goal in managing chronic viral hepatitis.
Immunomodulation: Enhancement of Antigen Presentation and T-Cell Activation
The Fc domain of the this compound IgG1 antibody is fully functional and plays a crucial role in its immunomodulatory effects. The formation of immune complexes between this compound and HBsAg leads to:
-
Enhanced Uptake by Antigen-Presenting Cells (APCs): These immune complexes are efficiently taken up by APCs, such as dendritic cells and macrophages, through Fc-gamma receptors (FcγRs).
-
Stimulation of Antiviral T-Cell Immunity: The enhanced uptake and subsequent processing of HBsAg by APCs lead to a more robust presentation of viral antigens to T-cells. This, in turn, stimulates HBV-specific CD4+ T-cell activation, a critical component of the adaptive immune response required for long-term viral control and potential functional cure.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) to HBsAg (Serotype ad) | 0.22 nM | Measured by surface plasmon resonance. |
| Binding Affinity (Kd) to HBsAg (Serotype ay) | 0.39 nM | Measured by surface plasmon resonance. |
| IC50 for HBsAg Binding (Genotype A) | 0.07 ± 0.08 nM | Half-maximal inhibitory concentration for binding. |
| IC50 for HBsAg Binding (Genotype B) | 0.02 ± 0.003 nM | Half-maximal inhibitory concentration for binding. |
| IC50 for HBsAg Binding (Genotype C) | 0.02 ± 0.003 nM | Half-maximal inhibitory concentration for binding. |
| IC50 for HBsAg Binding (Genotype D) | 0.07 ± 0.05 nM | Half-maximal inhibitory concentration for binding. |
| EC50 for HBV Neutralization (HBsAg) | 0.09 ± 0.02 nM | Half-maximal effective concentration in PHH assay. |
| EC50 for HBV Neutralization (HBeAg) | 0.11 ± 0.07 nM | Half-maximal effective concentration in PHH assay. |
| EC50 for HDV Neutralization | 0.01 ± 0.003 nM | Half-maximal effective concentration. |
Table 2: Phase 2 Clinical Trial Results in Chronic Hepatitis D (CHD) Patients
| Dose Regimen | Timepoint | Virologic Response¹ | ALT Normalization² | Combined Response³ |
| 300 mg Weekly | Week 24 | 100% | 67% | 67% |
| 300 mg Weekly | Week 44 | 100% | Not Reported | Not Reported |
| 600 mg Every 2 Weeks | Week 36 | 100% | Not Reported | Not Reported |
| 900 mg Every 4 Weeks | Week 24 | 100% | 75% | 75% |
¹Virologic response is defined as ≥2 log10 HDV RNA IU/mL reduction from baseline or HDV RNA target not detected. ²ALT normalization in participants with abnormal ALT at baseline. ³Combined response is defined as virologic response plus ALT normalization.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the key pathways modulated by this compound and a representative experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound.
HBV Neutralization Assay in Primary Human Hepatocytes (PHH)
This assay evaluates the ability of this compound to prevent de novo infection of primary human liver cells by HBV.
-
Cell Culture: Cryopreserved primary human hepatocytes are thawed and plated in collagen-coated multi-well plates. Cells are maintained in appropriate hepatocyte culture medium.
-
Inoculum Preparation: A mixture of this compound at various concentrations and a fixed amount of HBV inoculum is prepared and pre-incubated.
-
Infection: The culture medium is removed from the PHH, and the this compound/HBV mixture is added. The cells are co-incubated for a period of 8 days to allow for infection and viral protein expression.
-
Endpoint Measurement: After the incubation period, the cell culture supernatant is collected. The levels of HBsAg and Hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercial enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The percentage of inhibition of HBsAg and HBeAg production is calculated for each this compound concentration relative to a no-antibody control. The half-maximal effective concentration (EC50) is determined by fitting the data to a dose-response curve.
Fc-mediated HBsAg Uptake Assay in Antigen-Presenting Cells
This assay assesses the role of the Fc domain of this compound in facilitating the uptake of HBsAg by APCs.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy individuals and CHB patients using density gradient centrifugation.
-
Immune Complex Formation: Recombinant HBsAg is fluorescently labeled (e.g., with DyLight 550). Labeled HBsAg is then incubated with this compound or an isotype control antibody to form immune complexes (ICs).
-
Uptake Experiment: PBMCs are incubated with the fluorescently labeled ICs for various time points (e.g., 15 and 120 minutes).
-
Flow Cytometry Analysis: Following incubation, the cells are washed and stained with antibodies specific for different APC markers (e.g., CD11c for myeloid cells, CD14 for monocytes). The percentage of cells positive for the fluorescently labeled HBsAg is determined for each APC subset using flow cytometry.
-
Data Analysis: The efficiency and kinetics of HBsAg uptake are compared between cells incubated with this compound-HBsAg ICs and those incubated with HBsAg alone or isotype control ICs.
In Vivo Efficacy in a Humanized Mouse Model of CHB
This in vivo model evaluates the ability of this compound to reduce HBsAg levels in a setting that mimics chronic HBV infection.
-
Animal Model: Fah/Rag2/IL-2rγ triple knockout (FRG) mice are transplanted with human hepatocytes to create a humanized liver. These mice are then infected with HBV to establish a chronic infection.
-
Treatment: Once chronic infection is established (as determined by stable serum HBsAg levels), the mice are administered a single dose of this compound (e.g., 20 mg/kg) or a negative control antibody.
-
Monitoring: Blood samples are collected at various time points post-dosing.
-
Endpoint Measurement: The concentration of HBsAg in the serum is measured by ELISA. The serum concentration of the administered human antibody (this compound) is also measured to assess its pharmacokinetics.
-
Data Analysis: The change in serum HBsAg levels over time is plotted to evaluate the extent and duration of HBsAg depletion by this compound compared to the control group.
Conclusion
This compound (BJT-778) represents a promising therapeutic candidate for chronic hepatitis B and D. Its dual mechanism of action, combining direct viral neutralization with immune modulation, offers the potential for both rapid viral load reduction and the establishment of a durable, host-mediated antiviral response. The preclinical and clinical data generated to date support its continued development as a monotherapy and in combination with other agents to achieve a functional cure for CHB and an effective treatment for CHD. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this and other novel biologics in the field of viral hepatitis.
References
An In-depth Technical Guide on the Early Research Findings of BJT-778
It appears there may be a conflation of drug development program names. While the query specified "TAK-778," the early research findings predominantly point to two distinct investigational drugs: BJT-778 (brelovitug), a monoclonal antibody for hepatitis B and D, and TAK-788 (mobocertinib), an EGFR/HER2 inhibitor for non-small cell lung cancer. Given the available preclinical and early clinical data that aligns with the request for an in-depth technical guide, this document will focus on BJT-778 .
This guide provides a comprehensive overview of the preclinical and early clinical data on BJT-778, a potent, fully human monoclonal antibody targeting the hepatitis B surface antigen (HBsAg). The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early in vitro and in vivo studies of BJT-778.
Table 1: Binding Affinity and Kinetics of BJT-778 to HBsAg [1]
| Parameter | HBsAg Serotype 'ad' | HBsAg Serotype 'ay' |
| Binding Affinity (Kd) (nM) | 0.22 | 0.39 |
Table 2: In Vitro Neutralization Potency of BJT-778 [1][2]
| Virus | Parameter | Mean Value (nM) ± SD |
| Hepatitis B Virus (HBV) | EC50 | 0.09 ± 0.02 |
| Hepatitis D Virus (HDV) | EC50 | 0.01 ± 0.003 |
Table 3: BJT-778 Binding to HBsAg of Major HBV Genotypes [1]
| Genotype | IC50 (nM) Mean ± SD |
| Genotype A | 0.07 ± 0.08 |
| Genotype B | 0.02 ± 0.003 |
| Genotype C | 0.02 ± 0.003 |
| Genotype D | 0.07 ± 0.05 |
Table 4: BJT-778 Binding to HBsAg with Clinical Mutations [1]
| HBsAg Protein | IC50 (nM) Mean ± SD |
| Wild Type (Ayw) | 0.14 ± 0.11 |
| D144A | 0.99 ± 0.08 |
| T126S | 0.03 ± 0.01 |
| M133L | 0.03 ± 0.04 |
| G145R | >67 |
Table 5: Pharmacokinetic Properties of Single Subcutaneous Doses of BJT-778 in Healthy Volunteers
| Dose | Cmax (Geometric Mean) | AUCinf (Geometric Mean) | T1/2 (Geometric Mean) | Tmax (Median) |
| 75 mg | Proportionally lower | Proportional | 27-36 days | 7 days |
| 300 mg | Dose-proportional increase | Dose-proportional increase | 27-36 days | 7 days |
| 900 mg | Proportionally higher | Proportional | 27-36 days | 7 days |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Binding Affinity and Kinetics Analysis: The kinetic rate and binding affinity of BJT-778 to HBsAg were determined using surface plasmon resonance. Purified HBsAg from both 'ad' and 'ay' serotypes were used in these experiments to assess the binding parameters (Kd and Ka).
In Vitro Neutralization Assays: The half-maximal effective concentration (EC50) for the neutralization of HBV and HDV infections was determined in vitro. While the specific cell lines are not detailed in the provided abstracts, these assays typically involve infecting susceptible cell lines with HBV or HDV in the presence of varying concentrations of BJT-778. The viral load is then quantified to determine the concentration at which 50% of viral activity is inhibited.
HBsAg Genotype and Mutant Binding Assays: The binding of BJT-778 to different HBsAg genotypes and clinically relevant mutants was assessed to determine the half-maximal inhibitory concentration (IC50). These experiments likely utilized immunoassays where various HBsAg proteins were incubated with BJT-778 to measure its binding capacity.
Phase 1/2a Clinical Trial in Healthy Volunteers and Patients with Chronic Hepatitis B/D: A randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and antiviral activity of BJT-778. In healthy volunteers, single subcutaneous doses of 75 mg, 300 mg, and 900 mg were administered. Serum concentrations of BJT-778 were measured using a validated noncompetitive immunoassay with electrochemiluminescence detection. Pharmacokinetic parameters were estimated using noncompartmental analysis. The study also includes cohorts of patients with chronic hepatitis B and D receiving multiple doses to evaluate antiviral activity.
Signaling Pathways and Experimental Workflows
Mechanism of Action: BJT-778 is a fully human IgG1 monoclonal antibody that targets HBsAg. Its proposed dual mechanism of action involves:
-
Neutralization and Clearance: BJT-778 directly binds to and neutralizes HBV and HDV virions, as well as HBsAg-containing subviral particles. This leads to a reduction in viral load.
-
Immune Modulation: The Fc domain of BJT-778 is fully functional. By forming immune complexes with HBsAg, it facilitates Fc-gamma receptor-mediated uptake by antigen-presenting cells (APCs). This enhanced uptake leads to the activation of HBV-specific T cells, potentially helping to reconstitute antiviral immunity.
Caption: Dual mechanism of action of BJT-778.
Phase 2b/3 Clinical Trial Design for Chronic Hepatitis Delta: The ongoing clinical trials for BJT-778 in patients with chronic hepatitis delta (CHD) involve randomizing participants into different treatment arms to evaluate the efficacy and safety of various dosing regimens. A typical study design is outlined below.
Caption: Phase 2b/3 clinical trial workflow for BJT-778 in CHD.
References
The Role of Tak-778 in HIV-1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry process, a critical step in the HIV-1 lifecycle, presents a key target for therapeutic intervention. Tak-778, a small-molecule, nonpeptide antagonist, has been investigated for its potential to inhibit HIV-1 entry. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation as an anti-HIV-1 agent.
Mechanism of Action: CCR5 Antagonism
This compound functions as a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5)[1][2][3]. CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells[2][3]. The viral envelope glycoprotein gp120 interacts with the CD4 receptor on the surface of T-cells, triggering conformational changes that expose a binding site for a chemokine co-receptor, predominantly CCR5 or CXCR4. By binding to CCR5, this compound allosterically inhibits the interaction between the HIV-1 gp120 protein and the CCR5 co-receptor, thereby preventing the fusion of the viral and cellular membranes and blocking viral entry. Notably, this compound is not effective against T-cell line-tropic (X4) HIV-1 strains that utilize the CXCR4 co-receptor.
Quantitative Data on Anti-HIV-1 Activity
The in vitro efficacy of this compound has been quantified through various assays, demonstrating its potent inhibitory activity against R5 HIV-1 strains.
| Parameter | Value (nM) | Cell Line/Assay Condition | Reference |
| EC50 | 1.2 | MAGI-CCR5 cells (R5 HIV-1, Ba-L strain) | |
| EC90 | 5.7 | MAGI-CCR5 cells (R5 HIV-1, Ba-L strain) | |
| IC50 | 1.6 - 3.7 | Peripheral Blood Mononuclear Cells (PBMCs) (R5 HIV-1 clinical isolates) | |
| IC50 | 1.4 | Inhibition of 125I-RANTES binding to CCR5 | |
| IC50 | 0.87 ± 0.11 | HIV-1 Env-mediated membrane fusion | |
| IC50 | 1.4 ± 0.1 | HIV-1 replication | |
| IC50 | 27 | CCR2b binding | |
| IC50 | 369 | mCXCR3 binding |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are outlined below.
CCR5 Binding Assay
This assay quantifies the ability of this compound to inhibit the binding of a natural ligand to the CCR5 receptor.
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably expressing human CCR5 (CHO/CCR5).
Protocol:
-
CHO/CCR5 cells are incubated with varying concentrations of Tak-779.
-
A radiolabeled CCR5 ligand, such as 125I-RANTES, is added to the cell suspension.
-
The mixture is incubated to allow for competitive binding.
-
Unbound ligand is separated from the cells by filtration.
-
The amount of radiolabeled ligand bound to the cells is quantified using a gamma counter.
-
The concentration of Tak-779 that inhibits 50% of ligand binding (IC50) is calculated.
HIV-1 Replication Inhibition Assay
This assay measures the ability of this compound to inhibit the replication of HIV-1 in primary human cells.
Cell Type:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.
Protocol:
-
PBMCs are isolated from whole blood and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote T-cell proliferation.
-
The stimulated PBMCs are infected with a CCR5-tropic strain of HIV-1.
-
Following infection, the cells are cultured in the presence of varying concentrations of Tak-779.
-
Culture supernatants are collected at multiple time points (e.g., days 3, 5, and 7 post-infection).
-
The level of HIV-1 replication is quantified by measuring the concentration of the p24 capsid protein in the supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
The effective concentration of Tak-779 that inhibits 50% of viral replication (EC50) is determined.
HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay assesses the capacity of this compound to block the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and CCR5.
Cell Lines:
-
Effector cells: HeLa cells expressing the HIV-1 JR-FL envelope glycoprotein (Env).
-
Target cells: CHO cells co-expressing human CD4 and CCR5.
Protocol:
-
Effector and target cells are co-cultured in the presence of varying concentrations of Tak-779.
-
Cell-cell fusion is induced, often through a temperature shift or other stimuli.
-
Fusion events are quantified using a reporter gene system. For example, one cell line may contain a reporter gene (e.g., luciferase) under the control of a promoter that is activated by a protein (e.g., Tat) expressed in the other cell line.
-
The reporter gene activity is measured, which is proportional to the extent of cell fusion.
-
The concentration of Tak-779 that inhibits 50% of cell-cell fusion (IC50) is calculated.
Signaling Pathways and Experimental Workflows
HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and the inhibitory action of this compound on the CCR5 co-receptor.
Experimental Workflow: HIV-1 Replication Inhibition Assay
Caption: Workflow for determining the HIV-1 replication inhibition efficacy of this compound.
Experimental Workflow: Cell-Cell Fusion Assay
Caption: Workflow for the HIV-1 Env-mediated cell-cell fusion inhibition assay.
Preclinical Development and Outlook
While this compound demonstrated potent and selective in vitro activity against R5 HIV-1 strains, its development was hampered by issues related to its oral bioavailability, largely attributed to its quaternary ammonium moiety. This led to further optimization efforts resulting in second-generation CCR5 antagonists, such as Cenicriviroc (formerly TAK-652), which exhibited improved pharmacokinetic properties.
Studies on the toxicology and pharmacokinetics of this compound in animal models were initiated with the aim of progressing to Phase I clinical trials. However, publicly available data on the outcomes of these preclinical studies and any subsequent clinical trials for HIV-1 are limited. The focus of CCR5 antagonist development for HIV appears to have shifted to compounds with more favorable pharmacokinetic profiles.
Conclusion
This compound was a pioneering small-molecule CCR5 antagonist that showed significant promise in the preclinical stages of anti-HIV-1 drug discovery. Its potent and selective inhibition of R5 HIV-1 entry provided a strong rationale for the continued development of CCR5 antagonists as a therapeutic class. Although this compound itself did not advance to late-stage clinical development for HIV, the research surrounding it has been instrumental in informing the design of next-generation CCR5 inhibitors with improved drug-like properties. The experimental frameworks used to characterize this compound remain relevant for the evaluation of new HIV-1 entry inhibitors.
References
Preliminary Studies of TAK-778 Toxicity: An In-depth Technical Guide
Disclaimer: Publicly available information on dedicated preliminary toxicity studies for TAK-778 is limited. This document summarizes preclinical data from efficacy-focused studies that provide some insight into the compound's safety profile at the tested doses and presents a general overview of standard toxicological assessments.
Introduction
This compound is a novel synthetic 3-benzothiepin derivative identified for its potential therapeutic applications in tissue regeneration, specifically in promoting chondrogenesis (cartilage formation) and osteogenesis (bone formation).[1][2] While comprehensive toxicology reports are not publicly accessible, existing in vitro and in vivo studies aimed at evaluating its efficacy provide preliminary information on its biological effects and tolerability in animal models. This guide synthesizes the available data, details the experimental protocols used in these studies, and outlines the typical workflow for non-clinical toxicity assessment.
Quantitative Data from Preclinical Studies
The following table summarizes the quantitative data extracted from preclinical efficacy studies of this compound. It is important to note that these studies were not designed as formal toxicity studies; therefore, the data does not include standard toxicological endpoints like LD50 or No-Observed-Adverse-Effect-Level (NOAEL).
| Study Type | Species/Cell Line | Compound/Formulation | Dose/Concentration | Duration | Key Findings (related to safety/toxicity) | Reference |
| In Vitro Chondrogenesis | Mouse chondroprogenitor-like ATDC5 cells | This compound | Not specified | Not specified | Stimulates cartilaginous nodule formation. | [1] |
| In Vitro Osteogenesis | Rat bone marrow stromal cells | This compound | 1 µM and higher | 21 days | Stimulated cellular Alkaline Phosphatase (ALP) activity. | [3] |
| In Vitro Osteogenesis | Rat bone marrow stromal cells | This compound | 10 µM | 21 days | Slightly but significantly increased the DNA content of cells at confluence. | [3] |
| In Vitro Osteogenesis | Not specified | This compound | 10 µM | Not specified | Significantly reduces the saturated cell density. | |
| In Vivo Articular Cartilage Repair | Rabbit | This compound-containing sustained-release microcapsules | One-shot injection (dose not specified) | Not specified | Accelerated the repair process of full-thickness defects of articular cartilage. | |
| In Vivo Bone Regeneration | Rat (skull defects) | This compound/PLGA-microcapsules | 0.2-5 mg/site (single local injection) | 4 weeks | Dose-dependent increase in new bone area. No adverse effects reported. | |
| In Vivo Bone Repair | Rabbit (tibial segmental defect) | Pellet containing this compound/PLGA-MC | 4 mg/pellet | 2 months | Induced osseous union. No adverse effects reported. | |
| In Vivo Fracture Healing | Rabbit (tibial osteotomy) | This compound/PLGA-MC | 10 mg/site (single local application) | 30 days | Enhanced callus formation and increased breaking force. No adverse effects reported. |
Experimental Protocols
-
Cell Culture: Mouse chondroprogenitor-like ATDC5 cells were cultured to confluence.
-
Treatment: Cells were treated with this compound (concentration not specified in the abstract).
-
Analysis: The formation of cartilaginous nodules was observed. Gene expression analysis was performed to measure the upregulation of transforming growth factor-beta(2), bone morphogenetic protein-4, and insulin-like growth factor-I.
-
Animal Model: Rabbits with full-thickness defects in the articular cartilage of the knee.
-
Treatment: A single injection of this compound formulated in sustained-release microcapsules was administered to the defect site.
-
Analysis: The cartilage repair process was evaluated over time, presumably through histological analysis of the joint tissue.
-
Animal Model: Rats with surgically created bony defects in the skull.
-
Treatment: A single local injection of this compound incorporated into poly(dl-lactic/glycolic) acid (PLGA) microcapsules was administered at doses of 0.2, 1, and 5 mg per site.
-
Analysis: After 4 weeks, the area of new bone formation within the defects was quantified.
-
Animal Model: Rabbits with a segmental defect created in the tibia.
-
Treatment: A pellet containing 4 mg of this compound in PLGA microcapsules was implanted to fill the defect. A placebo pellet was used as a control.
-
Analysis: Osseous union was assessed over a 2-month period.
Signaling Pathway and Experimental Workflows
Caption: Proposed mechanism of this compound promoting osteoblast differentiation.
Caption: A generalized workflow for preclinical toxicology studies.
Conclusion
The available data on this compound, primarily from studies focused on its regenerative properties, suggest that the compound was well-tolerated in the animal models at the doses administered for localized bone and cartilage repair. The observation of reduced cell density at a 10 µM concentration in vitro indicates potential cytotoxic effects at higher concentrations and warrants further investigation.
A comprehensive toxicological profile for this compound would require a battery of dedicated studies as outlined in the workflow diagram above. These would include in vitro genotoxicity and cytotoxicity assays, and in vivo studies to determine acute and repeat-dose toxicity, safety pharmacology (assessing effects on central nervous, cardiovascular, and respiratory systems), and toxicokinetics. Without such studies, a full risk assessment for systemic administration of this compound in a clinical setting cannot be completed. Researchers and drug development professionals should consider these data gaps when evaluating the potential of this compound for further development.
References
- 1. This compound, a novel synthetic 3-benzothiepin derivative, promotes chondrogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of osteogenesis in vitro and in vivo by a novel osteoblast differentiation promoting compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for TAK-243 (MLN7243) in Cell Culture
Note on Compound Nomenclature: Initial searches for "TAK-778" yielded information on a compound related to chondrogenesis[1]. However, the broader scientific literature provides more extensive cell culture data for a similarly named compound, TAK-243 (also known as MLN7243), a potent inhibitor of the ubiquitin-activating enzyme (UAE). These application notes focus on TAK-243, assuming a potential ambiguity in the initial query. Another compound, BJT-778, has also been identified and is an antibody targeting the hepatitis B surface antigen[2][3][4][5].
Introduction to TAK-243 (MLN7243)
TAK-243, also known as MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE), the primary enzyme (E1) in the ubiquitination cascade. By forming an adduct with a cysteine residue in the UAE active site, TAK-243 blocks the activation and subsequent transfer of ubiquitin to E2 conjugating enzymes. This leads to a global disruption of protein ubiquitination, causing an accumulation of ubiquitinated proteins, induction of proteotoxic stress, and ultimately, apoptosis. TAK-243 has been shown to induce the unfolded protein response (UPR), abrogate the NF-κB signaling pathway, and impair cell cycle progression and DNA damage repair pathways.
Mechanism of Action
TAK-243 functions as a critical inhibitor of the ubiquitin-proteasome system. The primary mechanism involves the irreversible inhibition of the ubiquitin-activating enzyme (UAE). This action blocks the entire ubiquitination cascade, which is essential for the degradation of numerous cellular proteins, including those that regulate cell cycle progression and apoptosis. Consequently, treatment with TAK-243 leads to the accumulation of short-lived proteins such as c-Jun, c-Myc, MCL1, and p53. A key downstream effect of this inhibition is the suppression of the NF-κB pathway, a critical signaling route for cell survival and inflammation.
Quantitative Data
The inhibitory activity of TAK-243 has been quantified in various assays. The following table summarizes its potency against UAE and other related enzymes.
| Target Enzyme | IC50 (nM) | Assay Type |
| UAE (Ubiquitin-Activating Enzyme) | 1 ± 0.2 | UBCH10 E2 Thioester Assay |
| UBA6 (Fat10-Activating Enzyme) | 7 ± 3 | Cell-free assay |
| NAE (NEDD8-Activating Enzyme) | 28 ± 11 | Cell-free assay |
| SAE (SUMO-Activating Enzyme) | 850 ± 180 | Cell-free assay |
| UBA7 (ISG15-Activating Enzyme) | 5,300 ± 2,100 | Cell-free assay |
| ATG7 (Autophagy-Activating Enzyme) | >10,000 | Cell-free assay |
| Data sourced from Selleck Chemicals product information. |
Experimental Protocols
General Guidelines for Handling TAK-243
-
Reconstitution: TAK-243 is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. For example, a 10 mM stock solution can be prepared.
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
Protocol 1: In Vitro Treatment of Adherent Cells (e.g., HCT-116)
This protocol describes a general procedure for treating an adherent cancer cell line with TAK-243 to assess its effects on protein ubiquitination and cell viability.
Materials:
-
HCT-116 cells (or other suitable cell line)
-
McCoy's 5A modified medium (or appropriate medium for the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
TAK-243 (MLN7243)
-
DMSO (vehicle control)
-
6-well cell culture plates
-
RIPA buffer for cell lysis
-
Protein assay kit (e.g., BCA)
-
Reagents for SDS-PAGE and Western blotting
-
Antibodies against ubiquitin, specific proteins of interest (e.g., p53, c-Myc), and a loading control (e.g., β-actin)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
Compound Treatment:
-
Prepare working solutions of TAK-243 in complete culture medium at the desired concentrations (e.g., 0.01, 0.1, 1.0 µM).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of TAK-243.
-
Remove the old medium from the cells and replace it with the medium containing TAK-243 or the vehicle control.
-
-
Incubation:
-
Incubate the treated cells for the desired time period (e.g., 4, 8, 12, or 24 hours). The optimal incubation time will depend on the specific endpoint being measured.
-
-
Endpoint Analysis:
-
For Western Blotting:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting to analyze the levels of total ubiquitin conjugates and specific proteins of interest.
-
-
For Cell Viability Assay:
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions.
-
-
References
Application Notes and Protocols for TAK-778 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of TAK-778, a novel synthetic compound, in various mouse models for preclinical research. This compound has demonstrated significant potential in promoting chondrogenesis and osteogenesis, making it a promising candidate for therapeutic development in the fields of orthopedics and regenerative medicine. This document outlines detailed protocols for two primary routes of administration: oral gavage and local injection via sustained-release microcapsules. Furthermore, it provides information on relevant mouse models, dosage considerations, and the underlying signaling pathways of this compound.
Introduction to this compound
This compound is a synthetic 3-benzothiepin derivative that has been shown to stimulate the formation of cartilaginous nodules and promote bone growth in both in vitro and in vivo studies. Its mechanism of action is primarily mediated through the estrogen receptor alpha (ERα), leading to the modulation of key signaling pathways involved in cell differentiation and tissue regeneration, including the Transforming Growth-beta (TGF-β) pathway.
Data Presentation
Table 1: In Vivo Studies of this compound in Animal Models
| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Ovariectomized Rat (Osteoporosis Model) | Oral | Not specified | 3 months | Increased Bone Mineral Density (BMD), serum calcium, and osteocalcin levels. | [1] |
| Rat Skull Defect Model | Local Injection (PLGA Microcapsules) | 0.2-5 mg/site | Single dose, evaluated at 4 weeks | Dose-dependent increase in new bone formation. | |
| Rabbit Tibial Segmental Defect Model | Local Injection (PLGA Microcapsules in pellet) | 4 mg/pellet | Single dose, evaluated at 2 months | Induced osseous union. | |
| Rabbit Tibial Osteotomy Model | Local Injection (PLGA Microcapsules) | 10 mg/site | Single dose, evaluated at 30 days | Enhanced callus formation and increased breaking force. |
Note: Specific dosages for mouse models are not yet established in the literature. The provided data from other rodent models can be used as a basis for dose-range finding studies in mice.
Experimental Protocols
Oral Administration of this compound
This protocol is suitable for systemic administration of this compound to investigate its effects on generalized bone loss or systemic cartilage disorders.
3.1.1. Formulation of this compound for Oral Gavage
Due to the hydrophobic nature of this compound, a suspension is the recommended formulation for oral administration.
-
Vehicle Options:
-
Option A: Methylcellulose Suspension: Suspend this compound in 0.5% (w/v) methylcellulose or sodium carboxymethylcellulose in sterile water.
-
Option B: DMSO/PEG/Tween/Saline: A common vehicle for poorly soluble compounds in mice is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The final DMSO concentration should be kept low to minimize toxicity.
-
-
Preparation Protocol (Methylcellulose Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% methylcellulose solution by slowly adding methylcellulose powder to heated sterile water (60-70°C) while stirring, then allowing it to cool to room temperature.
-
Gradually add the this compound powder to the methylcellulose solution while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the suspension fresh daily to ensure stability.
-
3.1.2. Oral Gavage Procedure in Mice
-
Animal Strain: C57BL/6 or other appropriate mouse strains.
-
Dosage Calculation:
-
Based on rat studies, a starting dose range for mice can be estimated. The conversion of a dose from rat to mouse based on body surface area suggests multiplying the rat dose (in mg/kg) by a factor of approximately 2.[3][4]
-
It is crucial to perform a dose-response study to determine the optimal and safe dose for the specific mouse model and experimental endpoint.
-
-
Administration:
-
Gently restrain the mouse.
-
Use a 22-24 gauge, 1.5-inch flexible gavage needle with a rounded tip.
-
Measure the distance from the mouse's snout to the last rib to estimate the correct insertion depth.
-
Insert the gavage needle gently into the esophagus and deliver the this compound suspension.
-
The administration volume should typically not exceed 10 mL/kg of body weight.[5]
-
For chronic studies, administer the dose at the same time each day.
-
Local Administration of this compound via Sustained-Release Microcapsules
This method is ideal for targeted delivery of this compound to a specific site of injury, such as a bone defect or an osteoarthritic joint, to promote localized tissue regeneration.
3.2.1. Preparation of this compound Loaded PLGA Microcapsules
This protocol is a general guideline based on the solvent evaporation method for encapsulating hydrophobic drugs into Poly(lactic-co-glycolic acid) (PLGA) microcapsules.
-
Materials:
-
This compound
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA)
-
Deionized water
-
-
Protocol:
-
Oil Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. The drug-to-polymer ratio will influence the release kinetics and should be optimized.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the oil phase to the aqueous phase while homogenizing or sonicating to create an oil-in-water (O/W) emulsion. The size of the microcapsules can be controlled by adjusting the homogenization speed and duration.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the PLGA microcapsules.
-
Collection and Washing: Collect the microcapsules by centrifugation, wash them several times with deionized water to remove residual PVA, and then freeze-dry them.
-
Sterilization: Sterilize the microcapsules using a method that does not degrade the polymer or the drug, such as gamma irradiation or ethylene oxide treatment.
-
3.2.2. Surgical Implantation in Mouse Models
-
Mouse Models:
-
Bone Defect Model: Create a critical-size defect in the femur or calvarium of the mouse. The microcapsules can be implanted directly into the defect site.
-
Osteoarthritis Model: Surgically induce osteoarthritis, for example, by destabilization of the medial meniscus (DMM). The microcapsules can be injected intra-articularly.
-
-
Implantation Procedure (Femoral Defect Model):
-
Anesthetize the mouse.
-
Create a critical-size defect (e.g., 2-3 mm) in the mid-diaphysis of the femur.
-
Stabilize the femur using an internal fixator.
-
Carefully place the this compound loaded microcapsules into the bone defect.
-
Close the incision in layers.
-
Provide appropriate post-operative care, including analgesia.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound signaling pathway in bone and cartilage cells.
Experimental Workflow: Oral Administration Study
Caption: Experimental workflow for an oral this compound study in mice.
Experimental Workflow: Local Administration Study
Caption: Workflow for a local this compound delivery study in mice.
Disclaimer
This document is intended for research purposes only. The provided protocols are based on available scientific literature and should be adapted and optimized for specific experimental needs. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for TAK-778 and BJT-778 (Brelovitug)
Note to the Reader: Initial research on "TAK-778" has revealed information on two distinct investigational compounds. To ensure comprehensive coverage, this document provides details on both. The first is a small molecule, this compound, investigated for its properties related to bone and cartilage growth. The second, and more recent compound in clinical development, is BJT-778 (also known as Brelovitug), a monoclonal antibody for the treatment of chronic hepatitis B and D. Given the overlap in naming conventions and the detailed clinical data available for BJT-778, information for both is presented.
Part 1: this compound (Bone and Cartilage Growth Inducer)
This compound is a derivative of ipriflavone that has been studied for its potential to induce bone growth and promote chondrogenesis.[1][2]
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| In Vitro Concentration (Mineralized Nodules) | 10 µM (continuous treatment) | Not specified | [1] |
| In Vitro Concentration (ALP Activity) | ≥ 1 µM | Not specified | [1] |
| In Vitro Concentration (Saturated Cell Density) | 10 µM (significant reduction) | Not specified | [1] |
Experimental Protocols
In Vitro Osteoblast Differentiation
-
Objective: To assess the effect of this compound on osteoblast differentiation.
-
Methodology:
-
Human bone marrow cells are cultured.
-
Continuous treatment with this compound at a concentration of 10 μM is applied for a duration ranging from 1 to 21 days.
-
The area of mineralized nodules is measured to determine the extent of bone growth.
-
Cellular Alkaline Phosphatase (ALP) activity is measured in response to different concentrations of this compound (starting from 1 μM).
-
The DNA content of the cells at the confluence stage is analyzed to assess cell proliferation.
-
The amounts of soluble collagen and osteocalcin secreted into the culture medium are measured between days 5 and 7 of treatment.
-
The secretion of TGF-β and IGF-I is measured at various time points throughout the 21-day culture period.
-
In Vitro Chondrogenesis
-
Objective: To evaluate the effect of this compound on cartilage formation.
-
Methodology:
-
Mouse chondroprogenitor-like ATDC5 cells are used.
-
The cells are treated with this compound.
-
The formation of cartilaginous nodules is observed.
-
Gene expression of transforming growth factor-beta(2), bone morphogenetic protein-4, and insulin-like growth factor-I is analyzed to understand the mechanism of action.
-
In Vivo Articular Cartilage Repair
-
Objective: To determine the in vivo efficacy of this compound in repairing articular cartilage defects.
-
Methodology:
-
Full-thickness defects are created in the articular cartilage of rabbit knees.
-
A single injection of this compound-containing sustained-release microcapsules is administered to the defect site.
-
The repair process of the cartilage is monitored and evaluated over time.
-
Signaling Pathway
Caption: Proposed signaling pathway for this compound in bone and cartilage formation.
Part 2: BJT-778 (Brelovitug) - Monoclonal Antibody for Hepatitis B and D
BJT-778, also known as brelovitug, is a fully human monoclonal antibody that targets the hepatitis B surface antigen (HBsAg). It is currently under investigation for the treatment of chronic hepatitis B (CHB) and chronic hepatitis D (CHD).
Quantitative Data Summary
Phase 1 Clinical Trial in Healthy Volunteers
| Dose Group | Administration Route | Number of Subjects (BJT-778 : Placebo) |
| 75 mg | Subcutaneous | 6 : 2 |
| 300 mg | Subcutaneous | 6 : 2 |
| 900 mg | Subcutaneous | 6 : 2 |
Pharmacokinetic Parameters (Single Dose)
| Parameter | 75 mg Dose | 300 mg Dose | 900 mg Dose |
| Cmax | Dose-proportional increase observed | Dose-proportional increase observed | Dose-proportional increase observed |
| AUCinf | Dose-proportional increase observed | Dose-proportional increase observed | Dose-proportional increase observed |
| t1/2 (half-life) | 27-36 days | 27-36 days | 27-36 days |
| Time to Cmax | 7 days | 7 days | 7 days |
In Vitro Efficacy
| Parameter | Value |
| EC50 (HBV neutralization) | 0.09 nM |
| EC50 (HDV neutralization) | 0.01 nM |
Phase 2b/3 Clinical Trial (CHD)
| Arm | Treatment | Administration Route | Dosing Schedule |
| 1 | Brelovitug 300 mg | Subcutaneous | Once weekly |
| 2 | Brelovitug 900 mg | Subcutaneous | Once every 4 weeks |
| 3 | Delayed Treatment | Subcutaneous | Brelovitug 300 mg once weekly after Week 24 |
Experimental Protocols
Phase 1a/1b Clinical Trial Protocol (BJT-778-001)
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics of BJT-778 in healthy subjects.
-
Study Design: Double-blind, randomized, placebo-controlled, single-ascending-dose.
-
Participants: Healthy male and female volunteers aged 18 to 55.
-
Methodology:
-
Subjects are randomized in a 3:1 ratio to receive a single subcutaneous dose of BJT-778 or placebo.
-
Dose cohorts are 75 mg, 300 mg, and 900 mg.
-
Pharmacokinetic samples are collected at multiple timepoints on Day 1, and on Days 2, 4, 8, 15, 29, 57, and 85.
-
Serum concentrations of BJT-778 are determined by a validated noncompetitive immunoassay using electrochemiluminescence detection.
-
Pharmacokinetic parameters are estimated using noncompartmental analysis.
-
Phase 2 Clinical Trial in CHD Patients
-
Objective: To evaluate the efficacy and safety of BJT-778 in patients with chronic hepatitis D.
-
Study Design: Multi-arm, open-label.
-
Participants: Patients with quantifiable HDV RNA and HBV suppressed on nucleos(t)ide therapy.
-
Methodology:
-
Participants are assigned to one of three BJT-778 dose arms: 300 mg weekly, 600 mg every week for 12 weeks then every two weeks, or 900 mg every four weeks after a loading dose at week two.
-
Efficacy is assessed by virologic response (HDV RNA levels) and ALT normalization.
-
Safety is monitored through the recording of adverse events.
-
Mechanism of Action and Experimental Workflow
Caption: Dual mechanism of action of BJT-778 in hepatitis B and D.
Caption: Generalized workflow for a clinical trial of BJT-778.
References
Application Notes and Protocols for TAK-778 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-778, also known as TAK-779, is a potent and selective small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). CCR5 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses and serves as a primary co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. The ability of this compound to block the interaction of CCR5 with its natural ligands, such as RANTES (CCL5), and to prevent HIV-1 entry makes it a valuable tool for drug discovery and research in immunology and virology.
These application notes provide detailed protocols for three common high-throughput screening (HTS) assays to identify and characterize CCR5 antagonists like this compound: a radioligand binding assay, a calcium mobilization assay, and an HIV-1 entry inhibition assay.
Mechanism of Action of this compound
This compound is a non-peptide antagonist that binds to a transmembrane pocket of the CCR5 receptor. This binding allosterically inhibits the interaction of the natural chemokine ligands and the HIV-1 envelope glycoprotein gp120 with the receptor, thereby preventing downstream signaling and viral entry.
using Tak-778 in western blot analysis
Application of TAK-779 in Quantitative PCR Experiments: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing TAK-779, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), in quantitative PCR (qPCR) experiments. This document outlines the mechanism of action of TAK-779, its effects on gene expression, and detailed protocols for assessing these effects using qPCR.
Introduction to TAK-779
TAK-779 is a small-molecule, non-peptide antagonist of the chemokine receptor CCR5.[1] It also exhibits antagonistic activity against the C-X-C chemokine receptor 3 (CXCR3).[2] CCR5 is a crucial co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells, making TAK-779 a significant compound in anti-HIV research.[1] Beyond its antiviral properties, TAK-779 has been investigated for its immunomodulatory and anti-inflammatory effects in various disease models by inhibiting the signaling pathways initiated by CCR5 and CXCR3 ligands.
Mechanism of Action
TAK-779 functions by binding to CCR5 and CXCR3, thereby blocking the binding of their natural chemokine ligands. This inhibition prevents the conformational changes in the receptors required for downstream signaling cascades. The primary ligands for CCR5 include RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). By blocking these interactions, TAK-779 effectively inhibits the migration and activation of various immune cells, including T cells and macrophages, to sites of inflammation.
Application in Quantitative PCR
Quantitative PCR is a powerful technique to measure changes in gene expression following treatment with TAK-779. Researchers can quantify the mRNA levels of CCR5, its ligands, and downstream inflammatory mediators to understand the compound's biological effects.
Data Presentation: Summary of Quantitative qPCR Data
The following tables summarize the effects of TAK-779 on gene and protein expression as determined in preclinical models.
Table 1: Effect of TAK-779 on Inflammatory Cell Marker mRNA Expression in the Spinal Cord of Mice with Experimental Autoimmune Encephalomyelitis (EAE) [3]
| Gene Target | Treatment Group | Mean Relative mRNA Expression ± SEM | Percentage Reduction with TAK-779 |
| CD4 | Vehicle-Treated | 8.5 ± 1.2 | 58.8% |
| TAK-779-Treated | 3.5 ± 0.8 | ||
| CD8 | Vehicle-Treated | 12.1 ± 1.5 | 66.9% |
| TAK-779-Treated | 4.0 ± 0.9 | ||
| CD11b | Vehicle-Treated | 9.8 ± 1.3 | 54.1% |
| TAK-779-Treated | 4.5 ± 0.7 | ||
| CCR5 | Vehicle-Treated | 15.2 ± 2.1 | 70.4% |
| TAK-779-Treated | 4.5 ± 1.0 | ||
| CXCR3 | Vehicle-Treated | 10.5 ± 1.4 | 61.9% |
| TAK-779-Treated | 4.0 ± 0.8 |
Data adapted from a study in a murine model of EAE. Gene expression was measured by quantitative real-time PCR in spinal cord tissues.
Table 2: Effect of TAK-779 on Serum Cytokine and Chemokine Levels in a Murine Model of Acute Respiratory Distress Syndrome (ARDS) [4]
| Cytokine/Chemokine | Treatment Group | Fold Downregulation with TAK-779 |
| MIP-1α/CCL3 | TAK-779-Treated | 3-5 fold |
| MIP-1β/CCL4 | TAK-779-Treated | 3-5 fold |
| MCP-1/CCL2 | TAK-779-Treated | 3-5 fold |
| RANTES/CCL5 | TAK-779-Treated | 3-5 fold |
Data reflects the reduction in serum protein levels, which is often correlated with changes in gene expression in relevant tissues.
Experimental Protocols
Protocol 1: Quantitative PCR Analysis of CCR5 mRNA Expression in Response to TAK-779 Treatment
This protocol provides a method for quantifying the effect of TAK-779 on CCR5 mRNA expression in a cell line of interest (e.g., peripheral blood mononuclear cells - PBMCs).
1. Cell Culture and Treatment: a. Culture PBMCs or a suitable cell line expressing CCR5 in appropriate media. b. Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well. c. Treat the cells with varying concentrations of TAK-779 (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO). d. Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
2. RNA Isolation: a. Harvest the cells and lyse them using a suitable lysis buffer (e.g., TRIzol). b. Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit. c. Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
3. Reverse Transcription (cDNA Synthesis): a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers. b. Follow the manufacturer's instructions for the reverse transcription reaction. c. The resulting cDNA will be used as the template for qPCR.
4. Quantitative PCR: a. Prepare the qPCR reaction mix. For a 20 µL reaction, use:
- 10 µL of 2x SYBR Green qPCR Master Mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of diluted cDNA template
- 6 µL of nuclease-free water b. Primer Sequences for Human CCR5:
- Forward: 5'-CAAAAAGAAGGTCTTCATTACACC-3'
- Reverse: 5'-GGTGGAACAAGATGGATTACAG-3' c. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization. d. qPCR Cycling Conditions:
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 1 minute
- Melt Curve Analysis e. Perform the qPCR reaction in a real-time PCR instrument.
5. Data Analysis: a. Determine the cycle threshold (Ct) values for CCR5 and the housekeeping gene in both treated and control samples. b. Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Caption: CCR5 signaling pathway and the inhibitory action of TAK-779.
Caption: Experimental workflow for qPCR analysis of TAK-779 effects.
References
- 1. pnas.org [pnas.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The chemokine receptor antagonist, TAK-779, decreased experimental autoimmune encephalomyelitis by reducing inflammatory cell migration into the central nervous system, without affecting T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Immunofluorescence Staining with TAK-778
References
- 1. The unique target specificity of a nonpeptide chemokine receptor antagonist: selective blockade of two Th1 chemokine receptors CCR5 and CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Fluorescence imaging of drug target proteins using chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 Pathway in Macrophages | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pnas.org [pnas.org]
Application Notes and Protocols for In Vivo Imaging of CXCR3 with Small Molecule Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 3 (CXCR3) is a G protein-coupled receptor that plays a pivotal role in immune responses and is implicated in various pathological processes, including inflammatory diseases and tumor development.[1] Its expression and interaction with its ligands—CXCL9, CXCL10, and CXCL11—are crucial for the trafficking of immune cells. Consequently, CXCR3 has emerged as a significant therapeutic target.[1] Small molecule antagonists of CXCR3 are being investigated for their therapeutic potential, and in vivo imaging techniques are critical for understanding their pharmacokinetics, target engagement, and efficacy in preclinical models.
While the specific compound "Tak-778" is not prominently documented in the context of in vivo imaging, this document will provide detailed application notes and protocols based on a well-characterized CXCR3 antagonist, AMG487 , as a representative example for in vivo imaging studies targeting CXCR3. These protocols can be adapted for other similar small molecule CXCR3 antagonists.
Principle of CXCR3-Targeted In Vivo Imaging
In vivo imaging of CXCR3 expression and antagonist binding relies on the specific interaction between a labeled antagonist and the CXCR3 receptor. By labeling a CXCR3 antagonist with a detectable moiety (e.g., a fluorophore or a radionuclide), its distribution, accumulation at target sites (e.g., tumors), and receptor occupancy can be visualized and quantified non-invasively in living organisms. This provides invaluable insights into drug distribution and target engagement, aiding in the development of novel CXCR3-targeted therapies.
Signaling Pathway
The CXCR3 signaling pathway is central to its function in cell migration and proliferation. Understanding this pathway is crucial for interpreting imaging results and the effects of antagonists.
Caption: CXCR3 signaling cascade and antagonist inhibition.
Application: In Vivo Imaging of Tumor Growth and Mitochondrial Function
Recent studies have demonstrated the utility of in vivo imaging to assess the anti-tumor effects of CXCR3 antagonism.[2] For instance, the selective CXCR3 antagonist AMG487 has been shown to reduce tumor growth and disrupt mitochondrial function in preclinical models of glioblastoma.[2]
Experimental Workflow for In Vivo Bioluminescence Imaging
This workflow outlines the steps for assessing tumor growth in a mouse model using bioluminescence imaging following treatment with a CXCR3 antagonist.
Caption: Workflow for assessing tumor growth with bioluminescence.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Glioblastoma Xenografts
Objective: To monitor the effect of a CXCR3 antagonist (AMG487) on tumor growth in an orthotopic glioblastoma mouse model.
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U87)
-
Immunocompromised mice (e.g., nude mice)
-
AMG487 (or other CXCR3 antagonist)
-
Vehicle control (e.g., sterile saline or as recommended for the compound)
-
D-luciferin potassium salt
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia machine with isoflurane
Procedure:
-
Cell Culture: Culture luciferase-expressing U87 cells under standard conditions.
-
Orthotopic Implantation:
-
Anesthetize mice using isoflurane.
-
Secure the mouse in a stereotactic frame.
-
Inject tumor cells into the desired brain region.
-
-
Tumor Growth Monitoring: Allow tumors to establish for a period of 14 days.
-
Treatment Administration:
-
Randomly assign mice to treatment and control groups.
-
On day 14 post-injection, begin subcutaneous injections of either vehicle or AMG487 (e.g., 10 mg/kg) daily for 10 consecutive days.[2]
-
-
Bioluminescence Imaging:
-
Anesthetize mice with isoflurane.
-
Intraperitoneally inject D-luciferin (15 mg/mL) at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for substrate distribution.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images.
-
Repeat imaging at desired time points (e.g., weekly) to monitor tumor growth.
-
-
Data Analysis:
-
Use the accompanying software to draw regions of interest (ROIs) around the tumor sites.
-
Quantify the bioluminescent signal (photon flux) within the ROIs.
-
Compare the tumor burden between the treated and control groups over time.
-
Protocol 2: In Vivo Two-Photon Imaging of Mitochondrial Membrane Potential
Objective: To assess the effect of a CXCR3 antagonist on tumor cell mitochondrial membrane potential in vivo.
Materials:
-
Tumor-bearing mice (as prepared in Protocol 1)
-
AMG487 (or other CXCR3 antagonist)
-
Vehicle control
-
Mitochondrial membrane potential-sensitive dye (e.g., TMRE - Tetramethylrhodamine, Ethyl Ester)
-
Two-photon microscope equipped for in vivo imaging
Procedure:
-
Animal Preparation:
-
Treat tumor-bearing mice with either vehicle or AMG487 as described in Protocol 1.
-
Anesthetize the mouse and maintain its body temperature.
-
Surgically expose the tumor area for imaging (e.g., by creating a cranial window for brain tumors).
-
-
Dye Administration:
-
Administer the mitochondrial membrane potential-sensitive dye according to the manufacturer's protocol. This may involve intravenous injection.
-
-
Two-Photon Imaging:
-
Position the mouse under the two-photon microscope objective.
-
Acquire images of the tumor microenvironment, focusing on the fluorescence intensity of the dye within the tumor cells.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the mitochondrial dye in tumor cells from both treatment and control groups.
-
A reduction in fluorescence intensity in the AMG487-treated group would indicate a decrease in mitochondrial membrane potential.
-
Data Presentation
Quantitative data from these in vivo imaging studies should be summarized for clear comparison.
Table 1: Tumor Burden as Measured by Bioluminescence
| Treatment Group | Day 0 (Baseline) Photon Flux (photons/s) | Day 7 Photon Flux (photons/s) | Day 14 Photon Flux (photons/s) | Fold Change from Baseline (Day 14) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| AMG487 (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Mitochondrial Membrane Potential as Measured by Two-Photon Imaging
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Standard Error of the Mean (SEM) | p-value (vs. Vehicle) |
| Vehicle Control | Value | Value | N/A |
| AMG487 | Value | Value | Value |
Conclusion
In vivo imaging is an indispensable tool for the preclinical evaluation of CXCR3 antagonists. The protocols and workflows detailed here, using AMG487 as a case study, provide a framework for assessing the in vivo efficacy of small molecule inhibitors targeting the CXCR3 pathway. These methods allow for the non-invasive, longitudinal monitoring of therapeutic effects on tumor growth and cellular functions, providing critical data to guide the development of novel cancer therapies.
References
Application of TAK-228 (MLN0128/INK128) in CRISPR Screens: A Comprehensive Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-228, also known as MLN0128 or INK128, is a potent and selective dual TORC1/TORC2 inhibitor. Its ability to comprehensively block the mTOR signaling pathway makes it a valuable tool in cancer research. When combined with CRISPR-Cas9 technology, TAK-228 can be utilized in powerful screening approaches to identify synthetic lethal interactions, uncover mechanisms of drug resistance, and discover novel therapeutic targets. These application notes provide a detailed overview, experimental protocols, and data interpretation guidelines for researchers employing TAK-228 in CRISPR screens.
Principle of the Application
CRISPR-Cas9 genetic screens, both genome-wide and targeted, allow for the systematic knockout of genes to assess their impact on cellular fitness in the presence of a perturbing agent, such as a small molecule inhibitor. In the context of TAK-228, a CRISPR screen can identify genes whose loss of function sensitizes cancer cells to mTOR inhibition (synthetic lethality) or, conversely, confers resistance. This is achieved by transducing a population of Cas9-expressing cells with a pooled sgRNA library and then treating the cells with TAK-228. The subsequent enrichment or depletion of specific sgRNAs, as quantified by next-generation sequencing (NGS), reveals the genetic vulnerabilities and resistance mechanisms related to mTOR pathway inhibition.
Signaling Pathway of TAK-228 Inhibition
TAK-228 acts as an ATP-competitive inhibitor of mTOR kinase, affecting both mTORC1 and mTORC2 complexes. This dual inhibition leads to a broad suppression of downstream signaling pathways that control cell growth, proliferation, survival, and metabolism. The following diagram illustrates the key components of the mTOR pathway and the points of intervention by TAK-228.
Experimental Workflow for a CRISPR Screen with TAK-228
The general workflow for conducting a pooled CRISPR knockout screen to identify genes that modulate sensitivity to TAK-228 is depicted below. This workflow is based on methodologies described in published studies utilizing INK128 (TAK-228) in CRISPR screens.
Quantitative Data from Published CRISPR Screens with TAK-228 (INK128)
The following tables summarize the types of quantitative data obtained from CRISPR screens using TAK-228. The specific gene hits will vary depending on the cancer cell type and the sgRNA library used.
Table 1: Example of Top Gene Hits from a Kinome-Wide Synthetic Lethal Screen with TAK-228 in HNSCC Cells.[1]
| Gene Symbol | Description | Log2 Fold Change (TAK-228 vs. Vehicle) | p-value | False Discovery Rate (FDR) |
| Enriched (Resistance) | ||||
| MTOR | Mechanistic target of rapamycin kinase | Positive | < 0.05 | < 0.1 |
| RPTOR | Regulatory associated protein of mTOR, complex 1 | Positive | < 0.05 | < 0.1 |
| RICTOR | RPTOR independent companion of mTOR, complex 2 | Positive | < 0.05 | < 0.1 |
| Depleted (Sensitization) | ||||
| CDK4 | Cyclin dependent kinase 4 | Negative | < 0.05 | < 0.1 |
| CDK6 | Cyclin dependent kinase 6 | Negative | < 0.05 | < 0.1 |
| CCND1 | Cyclin D1 | Negative | < 0.05 | < 0.1 |
Note: The values in this table are illustrative and based on the findings of published studies. Actual values should be obtained from the specific experimental data.
Table 2: Pathway Analysis of Gene Hits from a Genome-Wide CRISPR Screen with TAK-228.
| Pathway Name | Number of Hit Genes | Enrichment Score | p-value |
| Resistance-Driving Pathways | |||
| mTOR signaling pathway | 15 | 3.5 | < 0.001 |
| Autophagy | 20 | 2.8 | < 0.01 |
| Sensitizing Pathways | |||
| Cell Cycle | 25 | 4.2 | < 0.001 |
| Ferroptosis | 12 | 3.1 | < 0.01 |
Note: This table represents a summary of pathway analysis results, which are typically generated using tools like GSEA or Enrichr on the list of significant gene hits.
Detailed Experimental Protocols
The following protocols are adapted from published studies that have successfully employed TAK-228 in CRISPR screens.
Protocol 1: Generation of Cas9-Expressing Cells
-
Lentivirus Production: Co-transfect HEK293T cells with a lentiviral vector encoding Cas9 (e.g., lentiCas9-Blast) and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and concentrate if necessary.
-
Transduction: Transduce the target cancer cell line (e.g., HNSCC cell line Cal27) with the Cas9-lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5.
-
Selection: 24 hours post-transduction, select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin at 5-10 µg/mL) for 7-10 days until a stable population of Cas9-expressing cells is established.
-
Validation: Confirm Cas9 expression and activity via Western blot and a functional assay (e.g., T7 endonuclease I assay or ICE analysis after transduction with an sgRNA targeting a non-essential gene).
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Transduction:
-
Plate the Cas9-expressing cells at a density that will ensure a representation of at least 500-1000 cells per sgRNA in the library.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
-
Antibiotic Selection:
-
24 hours post-transduction, select the transduced cells with the appropriate antibiotic (e.g., puromycin at 1-2 µg/mL) for 2-3 days to eliminate non-transduced cells.
-
-
Baseline Cell Pellet Collection (T0):
-
After selection, harvest a sufficient number of cells to represent the library at >500x coverage. This will serve as the baseline control for sgRNA distribution.
-
-
TAK-228 Treatment:
-
Split the remaining cells into two groups: a vehicle control group (e.g., DMSO) and a TAK-228 treatment group.
-
Treat the cells with a pre-determined concentration of TAK-228 (e.g., a concentration that results in 20-30% growth inhibition) or vehicle.
-
Culture the cells for a period of 14-21 days, passaging as needed and maintaining a cell number that preserves the library representation.
-
-
Final Cell Pellet Collection (T-final):
-
At the end of the treatment period, harvest a representative population of cells from both the vehicle- and TAK-228-treated groups.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the T0 and T-final cell pellets using a commercial kit suitable for large cell numbers.
-
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.
-
Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Protocol 3: Data Analysis
-
Read Alignment and Counting:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference file and count the number of reads for each sgRNA in each sample.
-
-
Identification of Enriched and Depleted sgRNAs:
-
Use bioinformatics tools such as MAGeCK or PinAPL-Py to analyze the sgRNA read counts.
-
These tools normalize the data, calculate the log-fold change of each sgRNA between the treatment and control conditions, and perform statistical tests to identify significantly enriched or depleted sgRNAs and genes.
-
-
Hit Identification and Pathway Analysis:
-
Genes with multiple significantly enriched or depleted sgRNAs are considered high-confidence hits.
-
Perform pathway analysis on the list of hit genes to identify biological processes that are synthetic lethal with or confer resistance to TAK-228.
-
Conclusion
The combination of TAK-228 and CRISPR-Cas9 screening provides a robust platform for functional genomics studies aimed at understanding the cellular responses to mTOR inhibition. The detailed protocols and data presentation guidelines provided in these application notes are intended to assist researchers in designing and executing successful CRISPR screens with TAK-228, ultimately contributing to the development of more effective cancer therapies.
Troubleshooting & Optimization
Optimizing TAK-778 Concentration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of two distinct therapeutic agents referred to as TAK-778: a small molecule inducer of bone and cartilage formation, and a monoclonal antibody for hepatitis B and D.
Section 1: this compound (Small Molecule) for Osteogenesis and Chondrogenesis
This section focuses on the benzothiepin derivative this compound, a potent promoter of osteoblast and chondrocyte differentiation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the small molecule this compound?
A1: this compound, a novel benzothiepin derivative, promotes the differentiation of osteoblasts and chondrocytes. In osteogenesis, it has been shown to increase the expression of Msx2, a transcription factor involved in osteoblast differentiation.[1][2] This leads to downstream increases in markers associated with the osteoblast phenotype, such as alkaline phosphatase (ALP) and osteocalcin.[1] The compound also stimulates the secretion of transforming growth factor-beta (TGF-β) and insulin-like growth factor-I (IGF-I), suggesting it may regulate osteoblast differentiation through autocrine and paracrine signaling.[3] In chondrogenesis, this compound stimulates the formation of cartilaginous nodules and upregulates the gene expression of TGF-β2.
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
A2: The effective concentration of this compound in vitro typically ranges from 10⁻⁷ M to 10⁻⁵ M (0.1 µM to 10 µM).[1] Concentrations of 1 µM and higher have been shown to significantly stimulate cellular alkaline phosphatase (ALP) activity. A concentration of 10 µM has been used in studies with human bone marrow cells cultured on titanium.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of bone marrow stromal cells or chondroprogenitor cells with this compound is expected to lead to a dose-dependent increase in markers of differentiation. For osteoblasts, this includes increased ALP activity, soluble collagen secretion, osteocalcin production, and the formation of mineralized bone-like nodules. A reduction in cell proliferation is often observed as cells commit to a differentiation pathway. For chondrocytes, an increase in cartilaginous nodule formation is a key indicator of this compound activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction of differentiation markers (e.g., ALP activity) | Suboptimal this compound Concentration: The concentration may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM to determine the optimal concentration for your cell line. |
| Cell Health: Cells may be unhealthy, have a high passage number, or be seeded at an inappropriate density. | Ensure cells are healthy and within a low passage number. Optimize seeding density to ensure cells are not overly confluent or too sparse at the time of treatment. | |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe changes in differentiation markers. | Extend the incubation period. Assess markers at multiple time points (e.g., 7, 14, and 21 days) to capture the dynamics of differentiation. | |
| Cell Toxicity or Death | High this compound Concentration: The concentration used may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. Start with lower concentrations in the effective range (e.g., 0.1 µM). |
| Solvent Toxicity: If using a solvent like DMSO, the final concentration may be too high. | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle control in your experiments. | |
| Inconsistent Results | Batch-to-batch Variability of this compound: Different batches of the compound may have variations in purity or activity. | If possible, use the same batch of this compound for a series of related experiments. Qualify new batches by running a standard control experiment. |
| Variability in Cell Culture: Inconsistent cell seeding, media changes, or incubation conditions can lead to variable results. | Standardize all cell culture procedures, including seeding density, media composition, and the timing of media changes. |
Experimental Protocols
Protocol 1: In Vitro Osteoblast Differentiation Assay
-
Cell Seeding: Plate human or rat bone marrow stromal cells in a 24-well plate at a density of 2 x 10⁴ cells per well in α-MEM supplemented with 10% FBS and antibiotics.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve final concentrations of 10⁻⁷ M, 10⁻⁶ M, and 10⁻⁵ M in the culture medium. Include a vehicle-only control.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days with freshly prepared this compound or vehicle.
-
Analysis: At desired time points (e.g., day 7, 14, and 21), assess for osteoblast differentiation:
-
Alkaline Phosphatase (ALP) Activity: Lyse the cells and measure ALP activity using a colorimetric assay.
-
Collagen Secretion: Measure the amount of soluble collagen in the culture medium using a suitable assay kit.
-
Mineralization: Stain the cell layer with Alizarin Red S to visualize calcium deposits, indicating bone-like nodule formation.
-
Gene Expression: Extract RNA and perform RT-qPCR to analyze the expression of osteoblast marker genes (e.g., RUNX2, ALP, Osteocalcin).
-
Section 2: this compound / BJT-778 (Monoclonal Antibody) for Hepatitis B/D
This section pertains to the monoclonal antibody brelovitug (BJT-778), which targets the hepatitis B surface antigen (HBsAg).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the monoclonal antibody BJT-778?
A1: BJT-778 is a fully human monoclonal antibody that binds to the hepatitis B surface antigen (HBsAg). Its proposed mechanism of action includes neutralizing and clearing hepatitis B (HBV) and hepatitis D (HDV) virions, as well as depleting HBsAg-containing subviral particles. This action may help to restore the body's own antiviral immunity.
Q2: What is a good starting concentration for BJT-778 in in vitro neutralization assays?
A2: A good starting point for concentration optimization is the half-maximal effective concentration (EC50). For BJT-778, the in vitro EC50 values for neutralization of HBV and HDV infections have been reported as 0.09 nM and 0.01 nM, respectively. It is recommended to test a range of concentrations around these values (e.g., 10-fold dilutions above and below the EC50) to determine the optimal concentration for your specific assay conditions.
Q3: What cell models are appropriate for studying BJT-778 activity?
A3: In vitro studies of BJT-778 often utilize primary human hepatocytes (PHH) infected with HBV. These cells support de novo infection and allow for the assessment of the antibody's ability to neutralize the virus and inhibit the production of viral antigens like HBsAg and HBeAg.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Neutralization Activity | Suboptimal Antibody Concentration: The concentration of BJT-778 may be too low to effectively neutralize the viral load in your assay. | Perform a dose-response curve starting from concentrations well above the reported EC50 (e.g., 10-100 nM) and titrating down to determine the effective range. |
| Antibody Integrity: The antibody may have degraded due to improper storage or handling. | Ensure the antibody is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Use a fresh aliquot for critical experiments. | |
| High Viral Titer: The amount of virus used in the infection assay may be too high for the antibody concentration being tested. | Optimize the viral inoculum to a level that allows for a measurable dynamic range of neutralization. | |
| High Background or Non-specific Effects | Non-specific Binding: The antibody may be binding to components of the cell culture medium or the plate. | Include an isotype control antibody at the same concentration as BJT-778 to assess non-specific effects. Ensure proper blocking steps are included in your assay protocol. |
| Cell Viability Issues: High concentrations of the antibody or other assay components may be affecting cell health. | Perform a cell viability assay in the presence of the antibody and isotype control to rule out cytotoxicity. | |
| Inconsistent Results Between Experiments | Variability in Viral Preparation: Different batches of virus may have different infectivity titers. | Titer each new viral preparation and standardize the amount of virus used in each experiment. |
| Cell Culture Variability: Differences in cell health, passage number, or seeding density can affect infectivity and assay results. | Use cells within a consistent passage range and standardize all cell culture and infection procedures. |
Experimental Protocols
Protocol 2: In Vitro HBV Neutralization Assay
-
Cell Seeding: Plate primary human hepatocytes (PHH) in collagen-coated plates according to established protocols. Allow cells to attach and form a monolayer.
-
Antibody Preparation: Prepare serial dilutions of BJT-778 and an isotype control antibody in the appropriate cell culture medium. Recommended starting concentrations could range from 0.001 nM to 10 nM.
-
Virus-Antibody Incubation: Mix the HBV inoculum with the prepared antibody dilutions and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for antibody-virus interaction.
-
Infection: Remove the medium from the PHH and add the virus-antibody mixture to the cells.
-
Incubation: Incubate the cells for the desired infection period (e.g., 8 days), changing the medium with fresh antibody-containing medium as required by the protocol.
-
Analysis: After the incubation period, collect the cell culture supernatant and/or lyse the cells to measure viral markers:
-
HBsAg/HBeAg Levels: Quantify the levels of secreted HBsAg and HBeAg in the supernatant by ELISA.
-
HBV DNA/RNA: Extract viral nucleic acids and perform qPCR or RT-qPCR to determine the levels of intracellular or extracellular viral genomes.
-
References
- 1. db.cngb.org [db.cngb.org]
- 2. Enhancement of osteogenesis in vitro by a novel osteoblast differentiation-promoting compound, this compound, partly through the expression of Msx2 | Gene Tools, LLC [gene-tools.com]
- 3. Enhancement of osteogenesis in vitro and in vivo by a novel osteoblast differentiation promoting compound, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
common issues with Tak-778 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAK-778. The information below addresses common issues related to the solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound is a hydrophobic molecule and, like many similar compounds, exhibits poor solubility in aqueous solutions. For in vitro experiments, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For final working concentrations in cell culture media, the DMSO stock solution should be diluted serially to minimize the final DMSO concentration, which can be toxic to cells at higher levels (typically <0.5%).
Q2: My this compound precipitated out of solution when I diluted my DMSO stock in aqueous buffer/media. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Use a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is crucial to first test the surfactant for any effects on your specific cell line or assay.
-
Vortex During Dilution: When preparing your working solution, vortex the aqueous buffer or media while slowly adding the DMSO stock solution. This rapid mixing can help to prevent localized high concentrations of the compound that can lead to precipitation.
-
Warm the Aqueous Solution: Gently warming your buffer or media to 37°C before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your media.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in anhydrous DMSO are generally stable for several months when stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Aqueous working solutions should be prepared fresh for each experiment and should not be stored for extended periods, as the compound's stability in aqueous environments may be limited.
Q4: Can I use ethanol to dissolve this compound?
A4: While DMSO is the most commonly recommended solvent, ethanol can also be used to dissolve some hydrophobic compounds. However, the solubility of this compound in ethanol is not well-documented in publicly available resources. If you choose to use ethanol, it is advisable to first test the solubility on a small scale. Be aware that ethanol can also have effects on cells, so the final concentration in your culture media should be kept to a minimum.
Quantitative Solubility Data
Detailed public data on the solubility of this compound in various solvents is limited. The following table provides a summary of available information and general guidance for similar compounds. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Solubility | Remarks |
| DMSO | Soluble (specific concentration not readily available) | Recommended for preparing concentrated stock solutions. |
| Ethanol | Data not available | May be a suitable alternative to DMSO, but solubility should be determined empirically. |
| Water | Insoluble | Direct dissolution in water or aqueous buffers is not recommended. |
| Cell Culture Media | Sparingly soluble (dependent on final concentration and media components) | Dilution from a DMSO stock is necessary. Precipitation may occur at higher concentrations. The use of a surfactant may be required for some applications. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 505.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 505.52 g/mol = 0.0050552 g = 5.06 mg
-
-
Weigh the this compound: Carefully weigh out 5.06 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Signaling Pathway
This compound has been reported to promote chondrogenesis through the upregulation of Transforming Growth Factor-beta 2 (TGF-β2) expression.[1] The following diagram illustrates the canonical TGF-β signaling pathway involved in chondrogenesis.
Caption: TGF-β signaling pathway in chondrogenesis, modulated by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for preparing this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound solutions for cell-based assays.
References
improving the stability of Tak-778 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of TAK-778 in solution. As detailed stability data for this compound is not extensively published, this guide offers a framework for systematic stability assessment and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation of this compound in my aqueous buffer. What should I do?
A1: Precipitation of this compound from aqueous solutions can be a common issue, likely due to its limited solubility. Here are some steps to troubleshoot this problem:
-
Co-solvents: Consider the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can be used to first dissolve this compound before diluting it into your aqueous buffer. It is crucial to determine the final concentration of the organic solvent that is compatible with your experimental system.
-
pH Adjustment: The solubility of compounds can be highly dependent on the pH of the solution. Systematically evaluate the solubility of this compound across a range of pH values to identify a region of higher solubility.
-
Excipients: The use of solubilizing agents or excipients, such as cyclodextrins, may enhance the aqueous solubility of this compound by forming inclusion complexes.
Q2: How can I determine if my this compound is degrading in solution?
A2: To assess the degradation of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
-
Method Development: Develop a reverse-phase HPLC method that can separate the parent this compound peak from any potential degradants.
-
Forced Degradation Studies: To confirm that your method is stability-indicating, perform forced degradation studies. This involves exposing this compound solutions to harsh conditions (e.g., acid, base, heat, light, oxidation) to intentionally induce degradation. The appearance of new peaks alongside a decrease in the parent peak area will confirm the method's ability to detect degradation.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure of this compound, which contains ester and phosphonate functional groups, hydrolysis is a potential degradation pathway. This can be influenced by the pH and temperature of the solution. Photodegradation upon exposure to light is another possibility that should be investigated.
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Inconsistent results in biological assays could be due to the instability of this compound in your cell culture media or assay buffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solution.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Study Samples:
-
Dilute the stock solution with the desired buffer (e.g., phosphate-buffered saline, PBS) to the final test concentration (e.g., 10 µM).
-
Prepare multiple aliquots for analysis at different time points.
-
-
Incubation:
-
Store the aliquots under controlled conditions (e.g., 4°C, room temperature, 37°C).
-
Protect samples from light if photodegradation is a concern.
-
-
HPLC Analysis:
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from any degradants.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Calculate the peak area of this compound at each time point.
-
Normalize the peak area at each time point to the peak area at time zero to determine the percentage of this compound remaining.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for a stability study.
Data Presentation
The following tables illustrate how to present stability data for this compound under different conditions.
Table 1: Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.2 |
| 4 | 99.5 | 97.1 | 90.8 |
| 8 | 99.1 | 94.3 | 82.1 |
| 24 | 97.2 | 85.6 | 65.4 |
Table 2: Influence of pH on the Stability of this compound (10 µM) at 37°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 9.0 |
| 0 | 100 | 100 | 100 |
| 2 | 98.9 | 95.2 | 90.1 |
| 4 | 97.8 | 90.8 | 81.5 |
| 8 | 95.7 | 82.1 | 66.7 |
| 24 | 89.9 | 65.4 | 45.2 |
Navigating TAK-788 (Mobocertinib) Treatment: A Guide to Managing Off-Target Effects
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects associated with TAK-788 (mobocertinib). Our aim is to equip you with the necessary information to anticipate, mitigate, and manage adverse events, ensuring the successful progression of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAK-788 (mobocertinib)?
A1: TAK-788, also known as mobocertinib, is an oral, first-in-class tyrosine kinase inhibitor (TKI) specifically designed to selectively and irreversibly target epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2][3][4] By binding to the cysteine 797 residue in the ATP-binding site of EGFR, mobocertinib inhibits the downstream signaling pathways that contribute to tumor growth and proliferation.[1] While it is designed for selectivity, inhibition of wild-type EGFR in normal tissues can lead to characteristic on-target adverse events.
Q2: What are the most common off-target or adverse effects observed with TAK-788?
A2: The most frequently reported treatment-related adverse events (TRAEs) are primarily gastrointestinal and cutaneous. These are largely considered on-target effects due to the inhibition of wild-type EGFR in healthy tissues. The most common TRAEs include diarrhea, rash, nausea, stomatitis, vomiting, decreased appetite, and paronychia.
Q3: Is there evidence of significant off-target kinase activity for TAK-788?
A3: Preclinical studies have indicated that mobocertinib exhibits potent kinase inhibitory activity that is primarily focused on the EGFR family of proteins, with limited off-target activity against a broader range of kinases. Therefore, the majority of clinically observed side effects are attributed to the on-target inhibition of wild-type EGFR rather than off-target kinase binding.
Q4: What are the known resistance mechanisms to TAK-788?
A4: Acquired resistance to mobocertinib is a clinical challenge. One identified mechanism is the emergence of secondary mutations, such as the KRAS Q61H mutation. Additionally, transcriptomic analyses of resistant tumors have shown an upregulation of MAPK and RAS-related signaling pathways, suggesting that reactivation of these pathways, independent of receptor tyrosine kinases, can mediate resistance.
Troubleshooting Guides: Managing Common Adverse Events
Proactive and effective management of adverse events is crucial to maintain treatment adherence and optimize clinical outcomes.
Gastrointestinal Toxicity Management
Gastrointestinal events, particularly diarrhea, are the most common adverse effects of mobocertinib.
Issue: Patient reports diarrhea.
Troubleshooting Steps:
-
Grading: Determine the severity of the diarrhea based on the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
-
Initial Management (Grade 1-2):
-
Initiate anti-diarrheal agents (e.g., loperamide) at the first sign of loose stools.
-
Advise the patient to maintain adequate hydration and follow a BRAT (bananas, rice, applesauce, toast) diet.
-
Monitor frequency and severity of diarrhea.
-
-
Management of Persistent or Higher-Grade Diarrhea (Grade ≥3):
-
Treatment Interruption: Withhold mobocertinib treatment.
-
Intensified Medical Management: Administer intravenous fluids and electrolytes as needed.
-
Dose Reduction: Once the diarrhea resolves to Grade 1 or baseline, resume mobocertinib at a reduced dose.
-
Cutaneous Toxicity Management
Skin-related toxicities, such as rash, are also very common.
Issue: Patient presents with a rash.
Troubleshooting Steps:
-
Grading: Assess the severity and extent of the rash using NCI CTCAE.
-
Prophylactic Measures:
-
Encourage the use of alcohol-free moisturizers and sunscreens.
-
Advise patients to avoid prolonged sun exposure.
-
-
Management of Mild to Moderate Rash (Grade 1-2):
-
Topical corticosteroids and/or oral antibiotics (e.g., doxycycline) may be prescribed.
-
-
Management of Severe Rash (Grade ≥3):
-
Treatment Interruption: Withhold mobocertinib.
-
Systemic Treatment: Consider systemic corticosteroids.
-
Dose Reduction: Upon resolution to Grade 1 or baseline, restart mobocertinib at a lower dose.
-
Data Summary
The following tables summarize key quantitative data from clinical trials of mobocertinib.
Table 1: Common Treatment-Emergent Adverse Events (TEAEs) with Mobocertinib (160 mg once daily)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Diarrhea | 93% | 21% |
| Nausea | 47% | 4% |
| Rash | 38% | 1% |
| Vomiting | 37% | 4% |
| Stomatitis | - | 4% |
| Decreased Appetite | - | 1% |
| Paronychia | - | - |
| Dry Skin | - | - |
| Fatigue | - | 1% |
Data compiled from pooled safety analysis of 257 patients.
Table 2: Onset and Resolution of Common Adverse Events
| Adverse Event | Median Time to Onset (days) | Median Time to Resolution (days) |
| Diarrhea | 5 | 2 |
| Skin-related Events | 9 | 78 |
Data from a phase 1/2 study in 114 platinum-pretreated patients.
Experimental Protocols
Protocol: Management of Mobocertinib-Induced Diarrhea
-
Patient Education: Prior to initiating treatment, educate the patient on the high likelihood of diarrhea and the importance of early intervention. Provide instructions for loperamide use and dietary modifications.
-
Monitoring: Patients should monitor and report the frequency and consistency of bowel movements.
-
Intervention:
-
Grade 1: Initiate loperamide (4 mg at first onset, then 2 mg every 4 hours). Maintain hydration.
-
Grade 2: Continue loperamide. If symptoms persist for more than 24 hours, withhold mobocertinib.
-
Grade 3-4: Withhold mobocertinib. Administer IV fluids and electrolytes as necessary. Consider hospitalization for severe cases.
-
-
Dose Modification:
-
For Grade 3 or recurrent Grade 2 events, once toxicity resolves to ≤ Grade 1, resume mobocertinib at the next lower dose level (e.g., 120 mg daily).
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Mobocertinib (TAK-788).
Caption: Workflow for the management of Mobocertinib-related adverse events.
References
- 1. Mobocertinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. filedn.com [filedn.com]
- 3. Takeda Presents Updated Results for Mobocertinib, Further Substantiating the Clinical Benefit in Patients with EGFR Exon20 Insertion+ mNSCLC [takedaoncology.com]
- 4. takeda.com [takeda.com]
Tak-778 treatment time course optimization
Technical Support Center: TAK-778
Welcome to the technical support center for this compound. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your in vitro experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: TAK-779 is a small-molecule, nonpeptide antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] It functions by binding to the CCR5 receptor, thereby inhibiting the binding of its natural ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[3] This action blocks the downstream signaling pathways associated with CCR5 activation.[1]
Q2: What is the selectivity profile of this compound?
A2: TAK-779 is highly selective for the CCR5 receptor. It shows significantly less activity against other chemokine receptors such as CCR1, CCR3, and CCR4.[1] However, it has been noted to antagonize CCR2b to a lesser extent.
Q3: What are the typical effective concentrations of this compound in in vitro assays?
A3: The effective concentration of TAK-779 can vary depending on the cell type and assay conditions. However, it generally exhibits potency in the nanomolar range. For example, the 50% inhibitory concentration (IC50) for the binding of RANTES to CCR5-expressing cells is approximately 1.4 nM. For the inhibition of R5 HIV-1 replication in peripheral blood mononuclear cells, the effective concentration is around 1.6–3.7 nM.
Q4: How does this compound affect downstream signaling?
A4: By blocking ligand binding to CCR5, TAK-779 inhibits downstream signaling events such as calcium mobilization. In RANTES-induced Ca2+ mobilization experiments in CCR5-expressing cells, TAK-779 completely abrogated the increase in intracellular calcium levels at a concentration of 10 nM.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound and its derivative, TAK-652, in various in vitro assays. This data can serve as a starting point for determining the optimal concentration in your experiments.
| Compound | Target | Assay | Cell Type | IC50 / EC50 | Reference |
| TAK-779 | CCR5 | [125I]-RANTES Binding | CHO/CCR5 cells | 1.4 nM | |
| TAK-779 | R5 HIV-1 | Viral Replication | Peripheral Blood Mononuclear Cells | 1.6–3.7 nM | |
| TAK-652 | CCR5 | RANTES Binding | CCR5-expressing CHO cells | 3.1 nM | |
| TAK-652 | CCR5 | MIP-1α Binding | CCR5-expressing CHO cells | 2.3 nM | |
| TAK-652 | CCR5 | MIP-1β Binding | CCR5-expressing CHO cells | 2.3 nM | |
| TAK-652 | CCR2b | MCP-1 Binding | CCR2b-expressing cells | 5.9 nM | |
| TAK-652 | R5 HIV-1 | Viral Replication | - | 0.061 nM (EC50) |
Experimental Protocols
Protocol: CCR5 Ligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the IC50 of this compound.
-
Cell Culture: Culture CCR5-expressing cells (e.g., CHO/CCR5 or U87.CD4.CCR5) to 80-90% confluency.
-
Cell Preparation: Harvest cells and resuspend them in an appropriate binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
CCR5-expressing cells.
-
A fixed concentration of a radiolabeled CCR5 ligand (e.g., [125I]-RANTES).
-
Varying concentrations of this compound. Include a control with no this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly wash the cells to remove unbound ligand.
-
Detection: Measure the amount of bound radiolabeled ligand using a suitable detector (e.g., a gamma counter).
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway as a CCR5 antagonist.
Caption: Experimental workflow for optimizing this compound treatment time.
Troubleshooting Guide
Q: I am not observing any inhibition of CCR5 signaling with this compound. What could be the issue?
A: There are several potential reasons for a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Ensure it has been stored correctly and has not degraded.
-
Cell Line: Confirm that your cell line expresses functional CCR5 receptors at a sufficient density.
-
Assay Conditions:
-
Incubation Time: The pre-incubation time with this compound before adding the CCR5 ligand may be insufficient. Try extending the pre-incubation period.
-
Ligand Concentration: The concentration of the CCR5 ligand used for stimulation might be too high, outcompeting the inhibitory effect of this compound. Perform a dose-response curve for the ligand to determine an appropriate concentration (e.g., EC80).
-
-
Reagent Quality: Check the quality and activity of your CCR5 ligand and other critical reagents.
Caption: Troubleshooting decision tree for this compound experiments.
Q: I am observing high variability between my replicate wells. What can I do to improve consistency?
A: High variability can be caused by several factors. Here are some suggestions to improve the reproducibility of your assay:
-
Cell Seeding: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can lead to variable results. Use a cell counter for accurate cell quantification.
-
Pipetting Technique: Use calibrated pipettes and consistent pipetting techniques to minimize errors in reagent addition.
-
Edge Effects: Be mindful of "edge effects" in 96-well plates, where wells on the perimeter of the plate may behave differently. If this is a concern, avoid using the outer wells for critical measurements.
-
Mixing: Ensure thorough but gentle mixing of reagents in each well.
-
Incubation Conditions: Maintain consistent temperature and CO2 levels during incubation.
Q: How do I determine the optimal treatment time course for my specific experiment?
A: The optimal treatment time depends on the specific biological question you are asking. Here is a general approach to determine the optimal time course:
-
Pilot Experiment: Conduct a pilot experiment with a range of pre-incubation times with this compound before adding the CCR5 ligand. For example, you could test 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours.
-
Endpoint Measurement: Measure your desired endpoint (e.g., inhibition of calcium signaling, cell migration, or viral entry) at each time point.
-
Data Analysis: Plot the inhibitory effect of this compound against the pre-incubation time. The optimal time point will be the shortest duration that gives a maximal and stable inhibitory effect.
-
Consider Downstream Events: If you are studying downstream cellular events that take longer to manifest (e.g., changes in gene expression), you will need to extend your overall experimental timeline accordingly, while keeping the pre-incubation time with this compound consistent based on your pilot experiment.
References
- 1. A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5/CXCR3 antagonist TAK-779 prevents diffuse alveolar damage of the lung in the murine model of the acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Compound-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity induced by investigational compounds during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cell death even at low concentrations of our test compound. What are the potential causes?
A1: High cytotoxicity at low compound concentrations can stem from several factors. Firstly, the cell line you are using may be particularly sensitive to the compound's mechanism of action. Secondly, the solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells, especially at concentrations above 0.5%. It is crucial to run a vehicle control (cells treated with the solvent alone) to assess solvent-induced toxicity.[1] Lastly, the compound itself may be unstable in the culture medium, leading to the formation of toxic byproducts.
Q2: Our cell viability assay results are inconsistent across experiments. What could be causing this variability?
A2: Inconsistent results in viability assays often point to experimental variability. Uneven cell seeding is a common culprit, leading to different cell numbers in each well. Ensure you have a homogenous single-cell suspension before plating.[1] Another possibility is that your compound interferes with the assay itself. For example, it might react with the MTT reagent, leading to a false reading. Running a cell-free control with the compound and assay reagents can help identify such interferences.[1] "Edge effects" in multi-well plates, where wells on the periphery of the plate evaporate more quickly, can also contribute to variability.
Q3: How can we determine if the observed cytotoxicity is a specific on-target effect or a general off-target effect?
A3: Distinguishing between on-target and off-target cytotoxicity is a critical step. If the cytotoxicity is observed in cell lines that do not express the intended target, it is likely an off-target effect. You can validate target expression levels using techniques like Western Blot or qPCR.[2] Additionally, if the cytotoxicity is seen across a wide range of unrelated cell lines, it may indicate a general cytotoxic mechanism.[2] Further investigation using techniques like kinome scanning or other off-target profiling assays can help identify unintended molecular interactions.
Q4: What are the primary mechanisms of drug-induced cytotoxicity?
A4: Drug-induced cytotoxicity can occur through various mechanisms. One common pathway is the generation of reactive metabolites during drug metabolism, which can damage cellular components like proteins and DNA. Another mechanism is the inhibition of essential enzymes, leading to the accumulation of toxic substances. Disruption of cellular signaling pathways, interference with ion channels, and induction of oxidative stress are also frequent causes of drug-induced cell death.
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
| Possible Cause | Troubleshooting Steps |
| High Cell Density | Optimize cell seeding density by performing a titration experiment to find the optimal cell number for your assay. |
| Forceful Pipetting | Handle cell suspensions gently during plating to avoid damaging cell membranes, which can lead to premature leakage of cellular contents. |
| Media Components | High concentrations of certain substances in the cell culture medium can interfere with the assay. Test individual media components to identify the source of interference. |
| Compound Interference | Your test compound may directly react with the assay reagents. Run a cell-free control with the compound and assay reagents to check for direct chemical reactions. |
Issue 2: Unexpectedly High Cytotoxicity in a Specific Cell Line
| Possible Cause | Troubleshooting Steps |
| High On-Target Expression | The sensitive cell line may have high expression levels of the intended target, making it highly dependent on that pathway for survival. Validate target expression using Western Blot or qPCR. |
| Off-Target Effects | The compound may be interacting with an unintended target present in the sensitive cell line. Consider performing off-target profiling assays. |
| Metabolic Activation | The sensitive cell line may metabolize the compound into a more toxic form. |
| Cell Line Health | Ensure the cells are healthy, free from contamination (e.g., mycoplasma), and have been passaged an appropriate number of times. |
Experimental Protocols
Protocol 1: Determining the IC50 Value using MTT Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, providing a quantitative measure of its cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of your test compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis vs. Necrosis
This protocol helps to distinguish between two major modes of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death).
-
Cell Treatment: Treat cells with the test compound at a concentration around the IC50 value for a predetermined time.
-
Cell Staining: Stain the cells with a combination of fluorescent dyes such as Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is less common).
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Potential cell death pathways induced by a test compound.
References
Technical Support Center: TAK-778 Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of TAK-778. The following troubleshooting guides and FAQs address potential stability issues during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My recent experimental results using this compound have been inconsistent. Could degradation of the compound be a factor?
A1: Inconsistent experimental outcomes can indeed be a result of this compound degradation. Factors such as improper storage, handling, and exposure to certain environmental conditions can compromise the stability of the compound. We recommend reviewing your storage and handling procedures against the guidelines provided in this document and considering a stability assessment of your current stock.
Q2: What are the primary known degradation pathways for compounds similar to this compound?
A2: this compound, a benzothiepin derivative containing a phosphonate group, may be susceptible to several degradation pathways. The most common pathways for analogous compounds include hydrolysis of the phosphonate ester under acidic or basic conditions, oxidation of the thioether linkage in the benzothiepin ring, and photodegradation upon exposure to light.
Q3: How should I properly store my stock of this compound?
A3: To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark environment. A desiccator at 2-8°C is ideal. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or -80°C in a tightly sealed, light-protecting vial and used within a limited timeframe.
Q4: Are there any solvents or buffer components I should avoid when working with this compound?
A4: Due to the potential for hydrolysis, it is best to avoid strongly acidic or basic aqueous solutions, especially for prolonged periods. When preparing solutions, use high-purity, anhydrous solvents whenever possible. If aqueous buffers are required, prepare them fresh and maintain a pH as close to neutral as feasible. The presence of metal ions can sometimes catalyze degradation, so using high-purity water and reagents is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Verify storage conditions (temperature, light, moisture). 2. Prepare fresh solutions from a new stock of this compound. 3. Perform a stability check on your current stock using HPLC. |
| Appearance of unexpected peaks in chromatography | Formation of degradation products. | 1. Analyze the sample using a stability-indicating HPLC method to identify and quantify degradants. 2. Review the experimental procedure for potential stressors (e.g., exposure to high temperature, incompatible solvents). |
| Variability in results between experimental batches | Inconsistent quality of this compound stock or degradation during the experiment. | 1. Qualify each new batch of this compound upon receipt. 2. Standardize all experimental procedures to minimize variability in handling and exposure to potential stressors. |
Hypothetical Degradation Data
The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile under various stress conditions. This data is for educational purposes and may not represent the actual degradation behavior of the compound.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed Phosphonate |
| 0.1 M NaOH | 8 hours | 60°C | 25% | Hydrolyzed Phosphonate, Ring Cleavage Products |
| 3% H₂O₂ | 24 hours | 25°C | 10% | Thioether Oxidation Products |
| Heat (Solid) | 48 hours | 80°C | 5% | Unspecified Thermal Degradants |
| Light (Solution) | 72 hours | 25°C | 8% | Unspecified Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 1 mL of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store in the dark at room temperature for 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for an appropriate duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method suitable for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at the λmax of this compound.
-
Injection Volume: 10 µL.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
Technical Support Center: Refining TAK-778 (brelovitug/BJT-778) Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing TAK-778 (brelovitug/BJT-778) in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guides
Issue 1: Suboptimal Bioavailability or High Variability in Pharmacokinetic (PK) Data
-
Question: We are observing low or highly variable plasma concentrations of BJT-778 in our mouse model after subcutaneous injection. What are the potential causes and solutions?
-
Answer: Low or variable bioavailability of monoclonal antibodies (mAbs) following subcutaneous (SC) administration is a common challenge.[1][2] Several factors can contribute to this issue:
-
Formulation Issues: The viscosity and stability of the formulation are critical. High-concentration formulations, often necessary for SC injection of mAbs, can lead to increased viscosity, hindering proper injection and dispersion in the subcutaneous space.[1]
-
Injection Technique: The depth, speed, and site of injection can significantly impact absorption.
-
Recommendation: Standardize the injection procedure across all animals. The loose skin over the shoulders is a common and recommended site for SC injections in mice. Ensure the injection is into the subcutaneous space and not intradermal or intramuscular. Use a new, sterile needle (25-27 gauge for mice) for each animal to minimize discomfort and tissue damage. Warming the solution to body temperature before injection can also improve administration.
-
-
Animal-Specific Factors: The physiology of the subcutaneous space can vary between animals.
-
Recommendation: Ensure the animal strain and age are appropriate for the study. Monitor for any signs of injection site reactions, such as inflammation or bruising, which could affect absorption.
-
-
Issue 2: Injection Site Reactions
-
Question: Our animals are developing redness, swelling, or bruising at the injection site. What could be causing this and how can we mitigate it?
-
Answer: Injection site reactions can be caused by several factors, including the formulation, injection volume, and technique.
-
Formulation Properties: The pH, tonicity, and certain excipients in the formulation can cause local irritation.
-
Recommendation: Review the formulation components. If possible, adjust the pH to be near-physiological and ensure the solution is not excessively hypertonic or hypotonic.
-
-
Injection Volume: Large injection volumes can cause pressure and damage to the subcutaneous tissue.
-
Recommendation: For mice, the maximum recommended volume per site for a subcutaneous injection for drug administration is 5 ml/kg. If a larger dose is required, consider splitting the dose into multiple injection sites or using a more concentrated formulation if feasible.
-
-
Injection Technique: Improper technique can cause unnecessary tissue damage.
-
Recommendation: Pinch the loose skin to create a "tent" and insert the needle at the base. Avoid holding the skin too tightly, which can cause bruising. Apply gentle pressure with sterile gauze after withdrawing the needle if minor bleeding occurs.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound (brelovitug/BJT-778)?
-
A1: BJT-778 is a fully human IgG1 monoclonal antibody that targets the hepatitis B surface antigen (HBsAg). Its primary mechanisms of action include neutralizing and clearing hepatitis B (HBV) and hepatitis D (HDV) virions, and depleting HBsAg-containing subviral particles. Preclinical data also suggests it has immunomodulatory functions by enhancing the uptake of HBsAg and stimulating HBV-specific T-cell immunity.
-
-
Q2: What is the recommended administration route for BJT-778 in animal studies?
-
A2: While specific preclinical protocols for BJT-778 are not extensively detailed in publicly available literature, monoclonal antibodies are commonly administered subcutaneously (SC) or intravenously (IV) in animal models. Clinical trials for BJT-778 in humans utilize subcutaneous injection.
-
-
Q3: Are there any known preclinical pharmacokinetic data for BJT-778 in animal models?
-
Q4: What are the key considerations for formulating BJT-778 for subcutaneous delivery in animals?
-
A4: Key considerations for SC formulations of monoclonal antibodies include:
-
Concentration and Viscosity: High concentrations are often required to deliver the necessary dose in a small volume, but this can increase viscosity.
-
pH and Stability: The pH of the formulation is crucial for the solubility and stability of the antibody.
-
Excipients: Buffers, stabilizers, and viscosity-reducing agents are important components of mAb formulations.
-
Tonicity: The formulation should ideally be isotonic to minimize injection site pain and irritation.
-
-
Data Presentation
Table 1: General Pharmacokinetic Properties of Subcutaneously Administered Monoclonal Antibodies in Animal Models
| Parameter | Typical Range/Observation | Species | Reference |
| Bioavailability | 50-100% (can be variable) | General | |
| Time to Maximum Concentration (Tmax) | 2-8 days | General | |
| Factors Influencing Bioavailability | Dose, injection site, formulation | Rat, Mouse | |
| Effect of FcRn Binding on Bioavailability | Higher affinity may increase bioavailability | Mouse |
Note: This table presents general data for monoclonal antibodies as specific preclinical pharmacokinetic data for BJT-778 is limited in the available literature.
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Administration of a Monoclonal Antibody in Mice
-
Preparation:
-
Warm the sterile monoclonal antibody solution to room temperature or 37°C.
-
Calculate the required injection volume based on the animal's body weight and the desired dose. The maximum recommended volume per site is 5 ml/kg.
-
Draw the calculated volume into a sterile syringe using a 25-27 gauge needle.
-
-
Animal Restraint:
-
Properly restrain the mouse to expose the dorsal side.
-
-
Injection:
-
Locate the loose skin over the shoulders (interscapular region).
-
Gently lift the skin to form a "tent".
-
Insert the needle, with the bevel facing up, into the base of the tented skin, parallel to the body.
-
Aspirate gently to ensure the needle is not in a blood vessel.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure with a sterile gauze if necessary.
-
-
Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the injection site for signs of inflammation, bruising, or necrosis in the following days.
-
Visualizations
Caption: Mechanism of action of this compound (BJT-778).
Caption: Workflow for subcutaneous injection of BJT-778 in mice.
Caption: Troubleshooting logic for in vivo BJT-778 delivery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoclonal antibody and protein therapeutic formulations for subcutaneous delivery: high-concentration, low-volume vs. low-concentration, high-volume - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous injection of monoclonal antibodies: review of medicine ingredients | Slovenian Medical Journal [vestnik.szd.si]
Validation & Comparative
A Comparative Guide to Second-Generation Androgen Receptor Inhibitors in Prostate Cancer
An important note on TAK-778: Publicly available scientific literature and clinical trial data do not clearly identify a compound designated "this compound" as a direct androgen receptor (AR) inhibitor for the treatment of prostate cancer. The identifier this compound has been associated with mobocertinib, an EGFR inhibitor for non-small cell lung cancer. However, Takeda has developed other compounds for prostate cancer, such as Orteronel (TAK-700), which inhibits androgen synthesis via 17,20-lyase, a different mechanism from direct AR antagonism. This guide will therefore focus on a comparison of the well-established class of second-generation androgen receptor inhibitors: enzalutamide, apalutamide, and darolutamide.
This guide provides a detailed comparison of three leading second-generation androgen receptor inhibitors (ARIs) used in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC). We present key experimental data, detail the methodologies of pivotal clinical trials, and illustrate the underlying signaling pathways to support researchers, scientists, and drug development professionals.
Mechanism of Action
Second-generation androgen receptor inhibitors share a common mechanism of action that involves multi-level blockade of the androgen receptor signaling pathway.[1] Unlike first-generation antiandrogens, these agents not only competitively inhibit the binding of androgens to the AR but also prevent the nuclear translocation of the receptor, its binding to DNA, and the recruitment of co-activator proteins.[1][2][3] This more comprehensive inhibition leads to a more potent suppression of androgen-driven gene expression and tumor growth.[2] Darolutamide is noted to have a particularly high binding affinity for the androgen receptor.
Comparative Efficacy and Safety
The clinical development of enzalutamide, apalutamide, and darolutamide has been anchored by three pivotal Phase 3 clinical trials: PROSPER (enzalutamide), SPARTAN (apalutamide), and ARAMIS (darolutamide), respectively. These trials evaluated the efficacy and safety of these agents in patients with high-risk nmCRPC.
Table 1: Comparison of Key Efficacy and Safety Data from Pivotal Trials
| Feature | PROSPER (Enzalutamide) | SPARTAN (Apalutamide) | ARAMIS (Darolutamide) |
| Primary Endpoint | Metastasis-Free Survival (MFS) | Metastasis-Free Survival (MFS) | Metastasis-Free Survival (MFS) |
| Median MFS | 36.6 months vs 14.7 months (Placebo) | 40.5 months vs 16.2 months (Placebo) | 40.4 months vs 18.4 months (Placebo) |
| Hazard Ratio (MFS) | 0.29 (95% CI: 0.24-0.35) | 0.28 (95% CI: 0.23-0.35) | 0.41 (95% CI: 0.34-0.50) |
| Median Overall Survival | 67.0 months vs 56.3 months (Placebo) | 73.9 months vs 59.9 months (Placebo) | Not Reached vs 44.1 months (Placebo) |
| Hazard Ratio (OS) | 0.73 (95% CI: 0.61-0.89) | 0.78 (95% CI: 0.64-0.96) | 0.69 (95% CI: 0.53-0.88) |
| Common Adverse Events | Fatigue, musculoskeletal events, hypertension, falls | Fatigue, hypertension, rash, falls, fracture | Fatigue |
| Adverse Events of Note | Seizures (higher than placebo) | Seizures (higher than placebo), rash | Lower incidence of falls, fractures, and seizures compared to others |
Experimental Protocols
The methodologies for the pivotal Phase 3 trials shared a similar design, which is crucial for comparing their outcomes.
PROSPER Trial (Enzalutamide)
-
Design: A multinational, randomized, double-blind, placebo-controlled study.
-
Patient Population: Men with non-metastatic castration-resistant prostate cancer (nmCRPC) and a prostate-specific antigen (PSA) doubling time of ≤ 10 months.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either enzalutamide (160 mg once daily) or a placebo, in addition to continuing androgen deprivation therapy (ADT).
-
Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to radiographic evidence of metastasis or death from any cause.
-
Key Assessments: Radiographic assessments for metastasis were conducted every 16 weeks.
SPARTAN Trial (Apalutamide)
-
Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Men with nmCRPC and a PSA doubling time of ≤ 10 months.
-
Randomization: Patients were randomized 2:1 to receive either apalutamide (240 mg once daily) or a placebo, while continuing on ADT.
-
Primary Endpoint: Metastasis-free survival (MFS).
-
Key Assessments: Imaging for metastases was performed at baseline and then periodically throughout the study.
ARAMIS Trial (Darolutamide)
-
Design: A randomized, double-blind, placebo-controlled Phase 3 trial.
-
Patient Population: Men with nmCRPC and a PSA doubling time of ≤ 10 months.
-
Randomization: Patients were randomized 2:1 to receive darolutamide (600 mg twice daily) or a placebo, in conjunction with ADT.
-
Primary Endpoint: Metastasis-free survival (MFS), assessed by independent central review of imaging.
-
Key Assessments: Bone scans and CT/MRI were performed every 16 weeks to assess for metastasis.
Summary and Conclusion
Enzalutamide, apalutamide, and darolutamide have all demonstrated significant efficacy in delaying metastasis and improving overall survival in patients with non-metastatic castration-resistant prostate cancer. While their mechanisms of action are similar, there are differences in their safety profiles, with darolutamide showing a potentially more favorable profile regarding side effects such as falls, fractures, and seizures. The choice of agent may therefore depend on individual patient characteristics and comorbidities. The robust data from the PROSPER, SPARTAN, and ARAMIS trials provide a strong foundation for clinical decision-making and for future research in the field of prostate cancer therapeutics.
References
A Comparative Guide to Target Engagement Validation of BJT-778 (Brelovitug) for Chronic Hepatitis B and D
A Note on Nomenclature: Initial research for "TAK-778" indicates a likely typographical error, with the preponderance of evidence pointing to BJT-778 (brelovitug) as the intended subject of inquiry. This guide will focus on BJT-778, a monoclonal antibody under investigation for chronic hepatitis B (CHB) and D (CHD).
Introduction
BJT-778 (brelovitug) is a fully human IgG1 monoclonal antibody that targets the hepatitis B surface antigen (HBsAg).[1] It is currently in clinical development as a potential monotherapy for CHD and as a cornerstone of a combination therapy for a functional cure of CHB.[1] The validation of BJT-778's target engagement is crucial for understanding its mechanism of action and therapeutic potential. This guide provides a comparative overview of BJT-778's target engagement with other therapeutic alternatives for chronic hepatitis D, supported by experimental data and detailed methodologies.
Mechanism of Action
BJT-778 exhibits a multi-faceted mechanism of action aimed at combating HBV and HDV infection. By binding to HBsAg, it directly neutralizes both hepatitis B and hepatitis D virions, preventing their entry into healthy hepatocytes.[2][3] Furthermore, it facilitates the clearance of HBsAg-containing subviral particles.[2] A key aspect of its function is the formation of immune complexes with HBsAg, which enhances their uptake by antigen-presenting cells via Fc-gamma receptors, thereby stimulating a virus-specific T-cell response.
In contrast, alternative therapies for chronic hepatitis D operate through different mechanisms. Bulevirtide (formerly Myrcludex B) is a viral entry inhibitor. It is a lipopeptide derived from the pre-S1 domain of the large HBV surface antigen and blocks the sodium taurocholate cotransporting polypeptide (NTCP), the cellular receptor for both HBV and HDV, thus preventing viral entry into hepatocytes. Lonafarnib is a farnesyltransferase inhibitor. It disrupts the post-translational modification (prenylation) of the large hepatitis D antigen (LHDAg), a crucial step for the assembly of new HDV virions.
Signaling Pathway and Experimental Workflow
The signaling pathway for BJT-778's immune-stimulatory function and a general workflow for validating target engagement are depicted below.
Quantitative Data Comparison
The following tables summarize available quantitative data for BJT-778 and its alternatives. Direct head-to-head comparative studies with identical methodologies are limited; therefore, data should be interpreted with caution.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | EC50 | Reference |
| BJT-778 (brelovitug) | HBsAg | HDV Neutralization | Not explicitly stated in provided abstracts | - |
| Bulevirtide | NTCP | HDV Neutralization | 0.2 - 0.73 nM | |
| Lonafarnib | Farnesyltransferase | HDV RNA reduction | Not applicable (cellular target) | - |
Table 2: Clinical Efficacy (Chronic Hepatitis D)
| Compound | Key Endpoint | Result | Reference |
| BJT-778 (brelovitug) | Virologic Response (≥2 log10 HDV RNA reduction or undetectable) + ALT normalization | A head-to-head Phase 3 trial (AZURE-2) comparing brelovitug to bulevirtide is ongoing. | |
| Bulevirtide | Virologic and biochemical response | Significantly reduces HDV RNA and normalizes ALT levels. | |
| Lonafarnib (with Ritonavir) | ≥2-log drop in HDV RNA + ALT normalization (at 48 weeks) | 10.1% of participants met the composite primary endpoint. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of an antibody to its target antigen.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
-
Purified antibody (ligand) and antigen (analyte)
Procedure:
-
Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization:
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the antibody (ligand) diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the antigen (analyte) over the sensor surface at a constant flow rate.
-
Monitor the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject the regeneration solution to remove bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.
In Vitro HDV Neutralization Assay
Objective: To determine the concentration of a therapeutic agent required to inhibit HDV infection of susceptible cells by 50% (EC50).
Materials:
-
HepaRG cells (or other susceptible cell line)
-
Cell culture medium and supplements
-
HDV virus stock
-
Test compounds (BJT-778, bulevirtide)
-
Reagents for quantifying HDV RNA (e.g., qRT-PCR)
Procedure:
-
Cell Seeding: Seed HepaRG cells in multi-well plates and differentiate them into a hepatocyte-like phenotype.
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Neutralization Reaction:
-
Pre-incubate the HDV virus stock with the different concentrations of the test compounds for a defined period (e.g., 1 hour at 37°C).
-
-
Infection: Add the virus-compound mixture to the differentiated HepaRG cells.
-
Incubation: Incubate for a period sufficient for infection to occur (e.g., 24 hours).
-
Wash and Culture: Remove the inoculum, wash the cells, and continue to culture for several days to allow for viral replication.
-
Quantification of Infection:
-
Lyse the cells and extract total RNA.
-
Quantify HDV RNA levels using qRT-PCR.
-
-
Data Analysis: Plot the percentage of infection inhibition against the compound concentration and determine the EC50 value using a dose-response curve.
Fc-gamma Receptor-Mediated Uptake Assay
Objective: To assess the ability of an antibody to enhance the uptake of its antigen by Fc-gamma receptor-expressing cells.
Materials:
-
Fc-gamma receptor-expressing cells (e.g., macrophages, dendritic cells, or a reporter cell line)
-
Fluorescently labeled antigen (e.g., FITC-HBsAg)
-
Test antibody (BJT-778)
-
Flow cytometer
Procedure:
-
Immune Complex Formation: Incubate the fluorescently labeled antigen with varying concentrations of the test antibody to form immune complexes.
-
Cellular Uptake:
-
Add the immune complexes to the Fc-gamma receptor-expressing cells.
-
Incubate for a period to allow for cellular uptake (e.g., 1-2 hours at 37°C).
-
-
Washing: Wash the cells to remove unbound immune complexes.
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of antigen taken up by the cells.
-
-
Data Analysis: Compare the fluorescence intensity of cells incubated with immune complexes to cells incubated with the antigen alone to determine the enhancement of uptake mediated by the antibody.
Conclusion
The validation of target engagement for BJT-778 reveals a multi-pronged approach to combating chronic hepatitis B and D. Its ability to directly neutralize the virus, clear viral antigens, and stimulate a targeted immune response distinguishes it from other therapies like the entry inhibitor bulevirtide and the assembly inhibitor lonafarnib. While direct preclinical comparative data is not extensively available, ongoing head-to-head clinical trials, such as the AZURE-2 study comparing BJT-778 and bulevirtide, will provide crucial insights into their relative efficacy. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future therapies for chronic hepatitis.
References
A Comparative Guide to the Efficacy of TAK-788 (Mobocertinib) Across Different Cancer Cell Lines
An objective analysis of the preclinical efficacy of TAK-788, a targeted inhibitor of EGFR exon 20 insertion mutations, in various cancer cell line models. This guide provides a cross-validation of its activity against other EGFR tyrosine kinase inhibitors, supported by experimental data and detailed protocols.
In the landscape of targeted cancer therapies, TAK-788, also known as mobocertinib, has emerged as a significant player, particularly for non-small cell lung cancers (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRex20ins).[1][2][3] These mutations have historically rendered tumors resistant to conventional EGFR tyrosine kinase inhibitors (TKIs).[4] This guide provides a comparative analysis of the preclinical in vitro efficacy of TAK-788 across various cancer cell lines, offering a "cross-validation" of its therapeutic potential against other EGFR inhibitors.
Mobocertinib is an irreversible EGFR TKI specifically designed to potently and selectively inhibit activating EGFRex20ins mutations over wild-type (WT) EGFR.[1] This selectivity is crucial for minimizing toxicities associated with inhibiting WT EGFR in normal tissues.
Comparative Efficacy of TAK-788 (Mobocertinib) in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of mobocertinib in comparison to other EGFR TKIs in different cancer cell lines. A lower IC50 value indicates greater potency.
| Cell Line | EGFR Mutation Status | TAK-788 (Mobocertinib) IC50 (nM) | Erlotinib IC50 (nM) | Gefitinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| CUTO14 | EGFRex20ins (ASV) | 33 | 2679 | 1021 | 66 | 575 | |
| LU0387 | EGFRex20ins (NPH) | Not explicitly stated, but mobocertinib showed potent inhibition | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| H1781 | HER2 exon 20 (YVMA) | Inhibitory activity demonstrated | Not applicable | Not applicable | Not applicable | Not applicable | |
| Ba/F3 | HER2 exon 20 (YVMA) | Inhibitory activity demonstrated | Not applicable | Not applicable | Not applicable | Not applicable | |
| A431 | WT EGFR (amplified) | Less potent inhibition compared to mutant EGFR | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The data presented is a compilation from preclinical studies. Direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.
The data indicates that mobocertinib is significantly more potent than first-generation (erlotinib, gefitinib) and third-generation (osimertinib) EGFR TKIs in cell lines with EGFR exon 20 insertion mutations. While the second-generation TKI afatinib shows some activity, mobocertinib demonstrates a more potent inhibitory effect. Mobocertinib has also shown inhibitory activity against HER2 exon 20 insertion-mutated lung cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of TAK-788.
Cell Viability Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity in response to a compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium. Include wells with medium only for background control.
-
Compound Treatment: Add varying concentrations of the test compounds (e.g., TAK-788, other EGFR TKIs) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 4 days) at 37°C in a humidified atmosphere with 5-6.5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from dose-response curves.
Western Blot Analysis for EGFR Signaling
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the mechanism of action of the inhibitor.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency and treat with the inhibitor (e.g., TAK-788) for a specified time.
-
Stimulate with a ligand like EGF (e.g., 25 ng/mL for 20 minutes) to induce EGFR phosphorylation.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets (e.g., p-AKT, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway and TAK-788 Inhibition
The following diagram illustrates the EGFR signaling cascade and the point of inhibition by TAK-788. EGFR activation by its ligand (e.g., EGF) leads to dimerization and autophosphorylation, which in turn activates downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. TAK-788 acts as an irreversible inhibitor, blocking the kinase activity of EGFR with exon 20 insertion mutations.
Caption: EGFR signaling pathway and TAK-788 inhibition.
Experimental Workflow for In Vitro Drug Efficacy Testing
The diagram below outlines a typical workflow for assessing the efficacy of a targeted therapy like TAK-788 in cancer cell lines.
Caption: In vitro drug efficacy testing workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mobocertinib (TAK-788): A Targeted Inhibitor of EGFR Exon 20 Insertion Mutants in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spotlight on Mobocertinib (TAK-788) in NSCLC with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Immunosuppression: A Comparative Analysis of FK778 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of FK778, a novel immunosuppressive agent, when used in combination with other drugs, primarily the calcineurin inhibitor tacrolimus. The data presented herein is collated from preclinical and clinical studies to support further research and development in immunosuppressive therapies.
Overview of Synergistic Effects
FK778, a malononitrilamide, has demonstrated significant synergistic or additive immunosuppressive effects when combined with tacrolimus in various preclinical models of organ transplantation.[1][2][3] This synergy allows for potentially reduced dosages of individual agents, which may mitigate dose-dependent toxicities while maintaining or enhancing therapeutic efficacy. The primary mechanism of FK778 involves the inhibition of de novo pyrimidine synthesis, a critical pathway for the proliferation of activated lymphocytes.[4][5] Tacrolimus, on the other hand, inhibits calcineurin, a key enzyme in T-cell activation signaling. The combination of these two agents targets distinct but crucial pathways in the immune response, leading to a more potent overall immunosuppressive effect.
Quantitative Analysis of Synergistic Efficacy
The following tables summarize the quantitative data from preclinical studies evaluating the synergistic effects of FK778 and tacrolimus in rodent models of heart and kidney allograft rejection. The Combination Index (CI) is used as a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of FK778 and Tacrolimus on Allograft Survival in Rats
| Organ | Model | Monotherapy (Mean Survival Time ± SD, days) | Combination Therapy (Mean Survival Time ± SD, days) | Combination Index (CI) | Conclusion |
| Heart | Acute Rejection Prevention | FK778 (20 mg/kg): 17.0 ± 2.8 Tacrolimus (2 mg/kg): 18.5 ± 2.7 | FK778 (5 mg/kg) + Tacrolimus (2 mg/kg): 23.2 ± 2.9 | 0.62 | Synergistic |
| Heart | Acute Rejection Prevention | FK778 (20 mg/kg): 17.0 ± 2.8 Tacrolimus (8 mg/kg): 25.0 ± 2.5 | FK778 (10 mg/kg) + Tacrolimus (1 mg/kg): 25.2 ± 3.1 | 0.52 | Synergistic |
| Heart | Acute Rejection Prevention | - | FK778 + Tacrolimus (various doses) | 0.631 - 1.022 | Additive to Synergistic |
| Kidney | Acute Rejection Prevention | - | FK778 + Tacrolimus (various doses) | 0.137 - 0.516 | Synergistic |
| Heart | Ongoing Rejection Reversal | - | FK778 + Tacrolimus (various doses) | 0.166 - 0.970 | Strongly Synergistic |
| Heart | Acute Rejection Prevention | Tacrolimus (8 mg/kg): 25.0 ± 2.5 | FK778 (20 mg/kg) + Tacrolimus (8 mg/kg): 30.0 ± 4.1 | 0.95 | Additive |
Table 2: Efficacy of FK778 and Tacrolimus Combination in a Swine Model of Small Bowel Transplantation
| Treatment Group | Median Survival (days) | Key Outcome |
| No Immunosuppression | 8 | - |
| Tacrolimus + FK778 (from day 0) | 60 | Prolonged survival; absent or mild acute cellular rejection. |
| Tacrolimus + FK778 (from day 7) | 13 | High incidence of lethal infectious complications. |
Experimental Protocols
Rodent Cardiac and Kidney Allograft Rejection Models
-
Animal Models:
-
Heart Transplantation: Brown Norway (RT1n) donors to Lewis (RT1l) recipients.
-
Kidney Transplantation: ACI (RT1a) donors to Lewis (RT1l) recipients.
-
-
Immunosuppressive Agents:
-
FK778 and tacrolimus were administered orally.
-
-
Treatment Regimens:
-
Prevention of Acute Rejection: Drugs were administered daily from day 1 to day 14 post-transplantation.
-
Reversal of Ongoing Acute Rejection: Treatment was initiated on day 4 and continued until day 34 post-transplantation.
-
-
Assessment of Efficacy:
-
Graft survival was monitored daily by palpation (heart) or observation of clinical signs (kidney). Rejection was confirmed by cessation of heartbeat or at necropsy.
-
-
Synergy Analysis:
-
The Combination Index (CI) was calculated based on the dose-response relationships of the individual drugs and their combinations.
-
Swine Small Bowel Transplantation Model
-
Animal Model: Piglets undergoing orthotopic small bowel transplantation.
-
Immunosuppressive Regimen:
-
Group 1 (Control): No immunosuppression.
-
Group 2: Oral tacrolimus (to maintain whole blood trough levels of 5-15 ng/mL) plus FK778 (4 mg/kg/day) starting on the day of transplantation.
-
Group 3: Oral tacrolimus (as in Group 2) plus FK778 (4 mg/kg/day) with administration delayed until day 7 post-transplantation.
-
-
Assessment of Efficacy:
-
Median survival time was the primary endpoint.
-
Stomal biopsies were performed to assess for acute cellular rejection.
-
Visualizing the Mechanisms and Workflow
Signaling Pathways of Synergistic Immunosuppression
The following diagram illustrates the distinct and complementary mechanisms of action of FK778 and tacrolimus in inhibiting T-cell activation.
Caption: Dual inhibition of T-cell activation by FK778 and Tacrolimus.
Experimental Workflow for In Vivo Synergy Assessment
This diagram outlines the typical workflow for evaluating the synergistic effects of immunosuppressive drugs in a rodent cardiac allograft model.
Caption: Workflow for assessing drug synergy in a rat cardiac allograft model.
References
- 1. The interaction between FK778 and tacrolimus in the prevention of rat cardiac allograft rejection is dose dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FK778 and tacrolimus combination therapy to control acute rejection after pig intestinal transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic effects of malononitrilamides (FK778, FK779) with tacrolimus (FK506) in prevention of acute heart and kidney allograft rejection and reversal of ongoing heart allograft rejection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel immunosuppressant FK778 inhibits formation of the immunologic Synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules [frontiersin.org]
TAK-778: A Comparative Analysis of a Pioneering CCR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of TAK-778, a first-generation non-peptide CCR5 antagonist, with other relevant chemokine receptor inhibitors. The data presented herein is compiled from publicly available scientific literature to facilitate an objective evaluation of its specificity and performance.
Introduction
This compound emerged as a significant small molecule in the study of chemokine receptors, particularly CCR5, which plays a crucial role in the entry of R5-tropic Human Immunodeficiency Virus (HIV-1) into host cells. While its development was halted due to poor oral bioavailability, its profile as a potent antagonist laid the groundwork for subsequent drug discovery efforts in this class. This guide will delve into the specificity of this compound, comparing its activity against its primary target, CCR5, as well as its off-target effects on other chemokine receptors.
Comparative Specificity of this compound and Other CCR5 Antagonists
The following table summarizes the in vitro activity of this compound and other notable CCR5 antagonists. The data highlights the binding affinity (Ki), and the concentration required to inhibit 50% of receptor binding (IC50) or viral entry (EC50).
| Compound | Primary Target | Ki (nM) | IC50 (nM) vs CCR5 Ligand Binding | IC50 (nM) vs Other Receptors | EC50 (nM) vs R5 HIV-1 |
| This compound | CCR5 | 1.1 | 1.4 (vs RANTES) | 27 (vs MCP-1 on CCR2b) | 1.2 |
| Maraviroc | CCR5 | - | 2.09 | >10,000 (377 other targets) | 0.5 - 2.1 |
| Cenicriviroc | CCR2/CCR5 | - | 0.3 (CCR5), 0.5 (CCR2) | - | 0.3-1.3 |
| TAK-220 | CCR5 | - | 1.4 (vs MIP-1α) | >1000 (CCR1, CCR2b, CCR3, CCR4, CCR7) | 0.72 |
Key Observations:
-
This compound demonstrates high affinity for CCR5 with a Ki value of 1.1 nM.
-
Its selectivity for CCR5 over CCR2b is approximately 25-fold.
-
Maraviroc, a clinically approved CCR5 antagonist, exhibits high selectivity with minimal off-target activity.
-
Cenicriviroc is a dual antagonist of CCR5 and CCR2.
-
TAK-220, a successor to this compound, shows improved selectivity over other chemokine receptors.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which CCR5 antagonists like this compound inhibit HIV-1 entry.
Caption: Mechanism of this compound action in inhibiting HIV-1 entry.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the specificity and potency of CCR5 antagonists.
Radioligand Binding Assay (for determining Ki and IC50)
This assay measures the ability of a compound to compete with a radioactively labeled ligand for binding to the target receptor.
Workflow:
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from a cell line overexpressing the human CCR5 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: In a 96-well plate, a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-RANTES or [¹²⁵I]-MIP-1α) is incubated with the cell membranes in the presence of a range of concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR5 ligand.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
HIV-1 Entry Assay (MAGI-CCR5 Assay for determining EC50)
This cell-based assay measures the ability of a compound to inhibit the entry of an R5-tropic HIV-1 strain into cells that express CD4 and CCR5 and contain an HIV-1 LTR-driven reporter gene (e.g., β-galactosidase).
Workflow:
Caption: Workflow for an HIV-1 entry assay.
Detailed Methodology:
-
Cell Culture: MAGI-CCR5 cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a short period (e.g., 30-60 minutes).
-
Viral Infection: A known amount of an R5-tropic HIV-1 strain is added to each well.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and expression of the Tat protein, which in turn activates the LTR-driven reporter gene.
-
Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The reporter activity is plotted against the log concentration of the test compound, and a dose-response curve is generated to determine the EC50 value.
Calcium Flux Assay (for assessing functional antagonism)
This assay measures the ability of a compound to block the intracellular calcium mobilization induced by a chemokine binding to its receptor.
Workflow:
Comparative Efficacy of BJT-778 in Chronic Hepatitis D: A Guide for Researchers
San Mateo, CA - This guide provides a comprehensive comparison of the clinical efficacy of BJT-778 (Brelovitug), an investigational monoclonal antibody, in primary patient samples for the treatment of chronic hepatitis D (CHD). As "Tak-778" appears to be a typographical error, this guide focuses on the extensively documented BJT-778 and includes a comparative overview of TAK-779, a compound with a distinct mechanism of action, to provide a broader therapeutic landscape.
BJT-778, developed by Bluejay Therapeutics, is a high-potency, fully human IgG1 monoclonal antibody that targets the hepatitis B surface antigen (HBsAg).[1][2] Its primary mechanism of action involves neutralizing and clearing hepatitis B and D virions and depleting HBsAg-containing subviral particles.[1][2] This action is believed to help reconstitute antiviral immunity.[1] Recent clinical trial data has demonstrated significant virologic and clinical responses in patients with CHD.
BJT-778 Clinical Efficacy in Chronic Hepatitis D Patients
A Phase 2 clinical trial evaluated the efficacy of BJT-778 as a monotherapy in adult patients with CHD. The study assessed virologic response, defined as a ≥2 log10 HDV RNA IU/mL reduction from baseline or HDV RNA target not detected (TND), and alanine aminotransferase (ALT) normalization. The combination of these two endpoints is considered a reliable predictor of clinical benefit by the FDA.
Data Summary from Phase 2 Clinical Trial of BJT-778 in CHD Patients:
| Dosage Arm | Timepoint | Virologic Response | Combined Virologic Response & ALT Normalization | Key Findings |
| 300 mg weekly (QW) | Week 44 | 100% | Up to 78% | 60% of patients had HDV RNA below the Lower Limit of Quantification ( |
| 600 mg weekly for 12 weeks, then bi-weekly (Q2W) | Week 36 | 100% | - | 50% of patients had HDV RNA |
| 900 mg every four weeks (Q4W) after a loading dose | - | 100% | - | All dose arms showed a 100% virologic response. |
Across all treatment arms, BJT-778 was well-tolerated, with no serious or Grade 3/4 adverse events reported, and no discontinuations due to adverse events. These findings have led to a Breakthrough Therapy designation for BJT-778 from the US Food and Drug Administration for the treatment of CHD.
Experimental Protocols
BJT-778 Neutralization Assay in Primary Human Hepatocytes:
The ability of BJT-778 to neutralize Hepatitis B Virus (HBV) infection was assessed using primary human hepatocytes (PHH).
-
PHH were treated with a mixture of BJT-778 and HBV inoculum.
-
The mixture was co-incubated for 8 days.
-
On day 8, HBsAg and HBeAg levels were measured by ELISA to determine the extent of inhibition.
Visualizations
Caption: Workflow of the Phase 2 Clinical Trial for BJT-778 in Chronic Hepatitis D patients.
Comparative Overview: TAK-779
TAK-779 is a non-peptide antagonist of the chemokine receptors CCR5 and CXCR3. Its mechanism of action involves inhibiting the migration of inflammatory cells, particularly T cells, to sites of inflammation. This makes it a potential therapeutic for inflammatory and autoimmune diseases.
Key Characteristics of TAK-779:
| Feature | Description |
| Mechanism of Action | Blocks CCR5 and CXCR3 chemokine receptors, inhibiting T-cell migration. |
| Therapeutic Target | Inflammatory diseases such as rheumatoid arthritis and potentially acute respiratory distress syndrome. |
| Efficacy Data | Primarily preclinical data from animal models showing reduced inflammation and cell infiltration. Limited data in primary human patient samples. |
| Alternative Drugs | Other CCR5 antagonists (e.g., Maraviroc, Cenicriviroc) and JAK inhibitors (e.g., Baricitinib) for rheumatoid arthritis. |
Experimental Protocols
T-Cell Migration (Chemotaxis) Assay:
A common method to assess the efficacy of chemokine receptor antagonists like TAK-779 is the Transwell migration assay.
-
Preparation: The Transwell membrane is coated with extracellular matrix proteins.
-
Chemokine Addition: A solution containing a chemoattractant (e.g., a chemokine that binds CCR5 or CXCR3) is added to the lower chamber.
-
Cell Seeding: A suspension of primary human T cells is added to the upper chamber.
-
Incubation: The plate is incubated for a period to allow cell migration.
-
Analysis: The number of cells that have migrated through the membrane to the lower chamber is quantified, typically by flow cytometry or colorimetric assays.
Visualizations
Caption: Mechanism of action of TAK-779 in inhibiting T-cell migration.
Conclusion
BJT-778 has demonstrated compelling efficacy and a favorable safety profile in Phase 2 clinical trials for the treatment of chronic hepatitis D, with a direct impact on viral load and liver inflammation in patients. In contrast, TAK-779 operates through a different mechanism as a chemokine receptor antagonist with potential applications in inflammatory diseases, though its efficacy in primary patient samples is less clinically documented. The distinct mechanisms and therapeutic targets of these compounds underscore the diverse strategies being employed in modern drug development. Researchers and clinicians are encouraged to consider these differences when evaluating potential therapeutic options.
References
Independent Validation of BJT-778 (brelovitug) Data for Chronic Hepatitis D
An Objective Comparison Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation and comparative analysis of the publicly available data for BJT-778 (brelovitug), an investigational monoclonal antibody for the treatment of chronic hepatitis D (CHD). The initial query referenced "TAK-778"; however, current research and clinical trial data predominantly point to BJT-778, also known as brelovitug, as the therapeutic agent of interest for this indication. This guide will focus on BJT-778, developed by Bluejay Therapeutics.
Executive Summary
BJT-778 (brelovitug) is a fully human immunoglobulin G1 (IgG1) monoclonal antibody that targets the hepatitis B virus surface antigen (HBsAg).[1][2][3] Its primary mechanism of action involves neutralizing and clearing both hepatitis B virus (HBV) and hepatitis D virus (HDV) virions, as well as depleting HBsAg-containing subviral particles.[2][4] This dual action is believed to not only directly reduce viral load but also to help restore the body's antiviral immunity. Phase 2 clinical trial data have demonstrated significant virologic and biochemical responses in patients with CHD. This guide will delve into the quantitative data, experimental protocols, and a comparison with available alternatives.
Data Presentation: BJT-778 Efficacy in Chronic Hepatitis D
The following tables summarize the key quantitative data from the Phase 2 clinical trial of BJT-778 in patients with chronic hepatitis D.
Table 1: Virologic and Biochemical Response at Week 48
| Dosing Regimen | Virologic Response* | Combined Endpoint** |
| 300 mg weekly (QW) | 100% | up to 82% |
| 600 mg every two weeks (Q2W) | 100% | up to 82% |
| 900 mg every four weeks (Q4W) | 100% | up to 82% |
*Virologic Response is defined as a ≥2 log10 IU/mL reduction in HDV RNA from baseline or undetectable HDV RNA. **Combined Endpoint is defined as virologic response and normalization of alanine aminotransferase (ALT) levels.
Table 2: Safety and Tolerability
| Adverse Events | Observation |
| Grade ≥3 Adverse Events | None reported |
| Serious Adverse Events | None reported |
| Treatment Discontinuations due to Adverse Events | None reported |
Experimental Protocols
Phase 2 Clinical Trial Design for BJT-778 in Chronic Hepatitis D
The following provides a detailed methodology for the key Phase 2 clinical trial that generated the efficacy and safety data presented above.
Objective: To evaluate the safety, tolerability, and antiviral activity of BJT-778 in adult patients with chronic hepatitis D.
Study Design: A multi-center, open-label, randomized trial.
Participant Population:
-
Adults (18-70 years) with chronic HBV and HDV co-infection.
-
Quantifiable HDV RNA (>500 IU/mL) at screening.
-
Abnormal Alanine Aminotransferase (ALT) levels at screening.
-
Suppressed Hepatitis B Virus (HBV) on stable nucleos(t)ide analogue therapy.
-
Patients with compensated cirrhosis and well-controlled HIV were eligible for inclusion.
Dosing Cohorts:
-
Cohort 1: 300 mg BJT-778 administered subcutaneously once weekly.
-
Cohort 2: 600 mg BJT-778 administered subcutaneously every week for 12 weeks, then every two weeks.
-
Cohort 3: 900 mg BJT-778 administered subcutaneously every four weeks, with a loading dose at week two.
Key Endpoints:
-
Primary: Safety and tolerability of BJT-778.
-
Secondary:
-
Proportion of patients achieving a virologic response (≥2 log10 IU/mL reduction in HDV RNA or undetectable HDV RNA).
-
Proportion of patients with normalization of ALT levels.
-
Proportion of patients achieving the combined endpoint of virologic response and ALT normalization.
-
Assessments:
-
HDV RNA levels were measured at baseline and regular intervals throughout the study.
-
ALT levels were monitored to assess liver inflammation.
-
Safety assessments included monitoring of adverse events.
Comparative Analysis
BJT-778 is being developed in a landscape with limited treatment options for chronic hepatitis D.
Table 3: Comparison of BJT-778 with Other Treatment Options
| Feature | BJT-778 (brelovitug) | Hepcludex® (bulevirtide) | Vir Biotechnology Combination |
| Mechanism of Action | Monoclonal antibody targeting HBsAg, leading to viral neutralization and clearance, and potential immune reconstitution. | An entry inhibitor that blocks the NTCP receptor, preventing both HBV and HDV from entering liver cells. | A combination of a monoclonal antibody and an siRNA. |
| Reported Efficacy | 100% virologic response and up to 82% combined endpoint at 48 weeks in a Phase 2 trial. | Conditionally approved in Europe based on Phase 2 data. | Positive Phase 2 results reported. |
| Dosing Frequency | Weekly to every four weeks (subcutaneous injection). | Daily injection. | Monthly. |
| Clinical Trial Status | Phase 3 trials are ongoing. | Conditionally approved in Europe; FDA submission may be resubmitted. | Moving into Phase 3 testing. |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of BJT-778 (brelovitug).
Experimental Workflow: Phase 2 Clinical Trial
References
Safety Operating Guide
Navigating the Final Steps: Proper Disposal Procedures for the Investigational Drug Tak-778
For researchers, scientists, and drug development professionals, the responsible management of investigational compounds extends beyond the laboratory bench to their ultimate disposal. Ensuring the proper disposal of Tak-778, an investigational drug, is a critical component of laboratory safety, environmental protection, and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, established protocols for the disposal of research chemicals and investigational drugs provide a clear and safe path forward. The fundamental principle is to treat the compound as hazardous waste.
Immediate Safety and Logistical Information
When a specific SDS for a research compound like this compound is not available, the standard and safest course of action is to adhere to the general guidelines for chemical waste disposal established by your institution's Environmental Health and Safety (EHS) department.[1] This approach ensures that all local, state, and federal regulations are met, safeguarding both laboratory personnel and the environment.
Procedural Guidance for Disposal
The disposal of this compound, as with many investigational drugs, should be treated as a hazardous waste stream. This includes the pure compound as well as any contaminated materials, such as personal protective equipment (PPE), empty containers, and solutions containing the compound.[1]
Key Steps for Proper Disposal:
-
Consult Your Institution's EHS Department: This is the most critical first step.[1] Your EHS department is the definitive resource for guidance on the proper disposal of chemical waste and will provide specific instructions based on the chemical's known properties and in accordance with regulations.[1]
-
Treat as Hazardous Waste: In the absence of specific information to the contrary, this compound should be handled and disposed of as hazardous chemical waste.[1]
-
Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: this compound
-
The words "Hazardous Waste"
-
A description of the waste (e.g., "Solid this compound," "Aqueous solution of this compound")
-
The date the waste was generated
-
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Improper mixing can lead to dangerous chemical reactions.
-
Secure Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
-
Disposal Method: The common and recommended method for the final disposition of hazardous investigational drug waste is incineration by a licensed hazardous waste management vendor. Your EHS department will coordinate the pickup and disposal of the waste.
Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tak-778
Essential Safety Protocols for Handling Tak-778
Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. The following guidance is based on general best practices for handling potent, novel research compounds of unknown toxicity. It is imperative to treat this compound as a potentially hazardous substance and to conduct a thorough risk assessment before beginning any work.
Researchers and drug development professionals must prioritize safety when handling novel compounds like this compound. Adherence to strict personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize exposure and ensure a safe laboratory environment. The following information provides essential, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[1][2][3] For a potent compound of unknown toxicity like this compound, a comprehensive PPE strategy is required.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Respiratory Protection | Powdered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 particulate filters. | A PAPR is recommended for operations with a high risk of aerosol generation.[4] For lower-risk activities, a properly fit-tested half or full-facepiece respirator is essential.[4] Disposable respirators (e.g., N95) are not recommended as primary protection for potent compounds. |
| Hand Protection | Double Gloving (Nitrile Gloves) | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. Inspect gloves for any signs of damage before each use. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield must be worn over the goggles to protect against splashes when handling liquids or creating solutions. |
| Body Protection | Disposable Coveralls (e.g., Tyvek) and a dedicated Lab Coat. | Disposable coveralls provide full-body protection against splashes and dust. A lab coat should be worn over personal clothing and under the coverall for an additional layer of protection. |
| Foot Protection | Closed-toe Shoes and Disposable Shoe Covers | Closed-toe shoes are mandatory in any laboratory setting. Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. |
Operational and Disposal Plans
A systematic approach to handling, spill management, and disposal is crucial for maintaining a safe laboratory environment.
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) PPE:
-
Preparation: Ensure all necessary PPE is readily available and has been inspected for damage.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coverall/Lab Coat: Put on the disposable coverall or lab coat.
-
Respirator: Fit the respirator to your face, ensuring a proper seal.
-
Goggles and Face Shield: Put on safety goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the coverall or lab coat.
Doffing (Taking Off) PPE: The goal is to remove PPE without contaminating yourself.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare skin.
-
Coverall/Lab Coat: Remove the coverall or lab coat by rolling it down and away from your body.
-
Face Shield and Goggles: Remove the face shield and goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Handling and Storage
-
Designated Area: All handling of this compound must occur in a designated, restricted area, preferably within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Ventilation: Ensure proper ventilation by working within a chemical fume hood. This minimizes the risk of exposure to aerosols or volatile compounds.
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, temperature-controlled, and well-ventilated area, segregated from incompatible materials.
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate respiratory threat, evacuate the area.
-
Containment: For small spills, use a chemical spill kit with appropriate absorbent materials. Work from the outside of the spill inward.
-
Decontamination: Thoroughly decontaminate the spill area with a suitable cleaning agent.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
-
Waste Collection: Collect all waste contaminated with this compound, including disposable PPE, pipette tips, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The container must be marked with the words "Hazardous Waste" and a list of its chemical contents.
-
Incompatible Wastes: Never mix incompatible wastes in the same container.
-
Disposal Method: Do not dispose of this compound down the sink or in regular trash. All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.
Visual Workflow for PPE Selection
The following diagram outlines the logical workflow for assessing the risk and selecting the appropriate personal protective equipment when planning to work with this compound.
Caption: Workflow for Hazard Assessment and PPE Selection for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
